5-Bromo-4-methoxypyridin-3-amine
Description
The exact mass of the compound this compound is 201.97418 g/mol and the complexity rating of the compound is 112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-4-methoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNPKRYTAZQZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700784 | |
| Record name | 5-Bromo-4-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31872-78-3 | |
| Record name | 5-Bromo-4-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 5-Bromo-4-methoxypyridin-3-amine (CAS: 31872-78-3): Properties, Synthesis, and Applications in Drug Discovery
This compound is a highly functionalized pyridine derivative that has emerged as a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its strategic arrangement of an amino group, a methoxy group, and a bromine atom on the pyridine core provides a versatile scaffold with multiple reactive sites. This unique substitution pattern allows for the construction of complex molecular architectures, making it an indispensable intermediate for synthesizing a wide array of pharmacologically active molecules, particularly targeted therapies like kinase inhibitors.[1][2]
The pyridine ring itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] The presence of a bromine atom serves as a crucial handle for modern cross-coupling reactions, while the amino and methoxy groups modulate the electronic properties of the ring and provide key interaction points for binding to biological targets. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and applications, designed for scientists and professionals in drug development.
Core Molecular Data
| Property | Value | Source(s) |
| CAS Number | 31872-78-3 | [3][4][5] |
| Molecular Formula | C₆H₇BrN₂O | [3][4] |
| Molecular Weight | 203.04 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Bromo-4-methoxy-3-pyridinamine, 3-Amino-5-bromo-4-methoxypyridine | [4] |
| SMILES | COC1=C(N)C=NC=C1Br | [3] |
| InChIKey | PXNPKRYTAZQZHF-UHFFFAOYSA-N | [3] |
Physicochemical Properties & Handling
Understanding the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring proper storage and handling.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Boiling Point | 304.1 °C at 760 mmHg | [3][4] |
| Density | 1.622 g/cm³ | [3][4] |
| Flash Point | 137.7 °C | [3] |
| pKa (Predicted) | 5.11 ± 0.28 | [4] |
Storage & Stability: For maintaining chemical integrity, the compound should be stored under an inert atmosphere in a dark, well-ventilated place at room temperature.[4] Proper storage prevents degradation and ensures reproducibility in experimental work.
Safety & Handling: While specific GHS hazard classifications for this exact CAS number are not readily available, data from closely related isomers suggest that caution is warranted.[6][7] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling Precautions: Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[8]
Reactivity and Synthetic Utility
The synthetic value of this compound is defined by the distinct reactivity of its functional groups. The interplay between the electron-donating amino and methoxy groups and the electro-withdrawing bromine atom on the pyridine ring creates a unique chemical profile that medicinal chemists can exploit.
The two primary sites of reactivity are the bromine atom at the C5 position and the amino group at the C3 position.
-
Bromo Group (C5): This position is primed for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, making it an excellent electrophilic partner in reactions like the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) couplings. This functionality is the primary reason for its use as a building block, as it allows for the modular and efficient introduction of diverse aryl and heteroaryl substituents, enabling the exploration of a vast chemical space to optimize biological activity.[9][10]
-
Amino Group (C3): The nucleophilic amino group can readily undergo acylation, sulfonylation, and alkylation reactions.[11] This allows for the attachment of various side chains or pharmacophoric elements. Furthermore, in the context of drug-target interactions, this primary amine and the adjacent pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively. These interactions are often critical for anchoring a molecule within the active site of a protein, such as the hinge region of a kinase.[2][9]
Caption: Reactivity map of this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The aminopyridine scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12] Inhibitors typically function by competing with ATP for binding in the enzyme's active site.
Derivatives of brominated aminopyridines are frequently used to synthesize potent inhibitors for a variety of kinases, including PI3K, mTOR, and ALK.[9][11] The aminopyridine core acts as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key determinant of binding affinity.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, representative workflow for using this compound in a Suzuki-Miyaura coupling reaction to synthesize a biaryl product, a common step in the development of kinase inhibitors.
Objective: To synthesize 5-Aryl-4-methoxypyridin-3-amine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and the base.
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The base is required to form the active boronate species, which participates in the transmetalation step of the catalytic cycle.
-
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., Dioxane/Water) and degas the solution by bubbling with nitrogen for 15-20 minutes. Subsequently, add the palladium catalyst.
-
Causality: Degassing removes dissolved oxygen, further protecting the catalyst. Water is often used as a co-solvent to help dissolve the inorganic base.
-
-
Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Causality: The aqueous work-up removes the inorganic base and salts, while the desired organic product is extracted into the organic layer.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final biaryl product.
-
Causality: Brine wash helps to remove residual water from the organic phase. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a high-value, versatile chemical intermediate for advanced organic synthesis. Its well-defined reactive sites—a bromine atom amenable to a host of cross-coupling reactions and a nucleophilic amino group that serves as both a synthetic handle and a key pharmacophoric feature—make it an ideal starting point for creating diverse libraries of complex molecules. For researchers engaged in the rational design of targeted therapeutics, particularly in the competitive field of kinase inhibitor development, this compound offers a reliable and powerful tool to accelerate the discovery of novel drug candidates.
References
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PubChem. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. [Link]
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Chemdad. This compound. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Why 5-Bromo-6-methoxypyridin-3-amine is Essential for Modern Drug Discovery. [Link]
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MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
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5-Bromo-4-methoxypyridin-3-amine CAS number 31872-78-3
An In-Depth Technical Guide to 5-Bromo-4-methoxypyridin-3-amine (CAS: 31872-78-3)
Authored by a Senior Application Scientist
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds and building blocks is a cornerstone of successful synthesis campaigns. This compound has emerged as a pyridine derivative of significant strategic value. Its utility is derived from a unique confluence of structural motifs: an electron-deficient pyridine core, a reactive bromine atom poised for cross-coupling, a nucleophilic amine, and a modulating methoxy group. This specific arrangement provides multiple, orthogonally reactive sites, enabling chemists to construct complex molecular architectures with precision and efficiency. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, offering field-proven insights into the properties, reactivity, and strategic applications of this key intermediate.
Core Physicochemical & Structural Characteristics
A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification. The essential data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 31872-78-3 | [1][2][3] |
| Molecular Formula | C₆H₇BrN₂O | [1][2] |
| Molecular Weight | 203.04 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (form may vary) | |
| Boiling Point | 304.1°C at 760 mmHg | [1][2] |
| Density | 1.622 g/cm³ | [1][2] |
| Flash Point | 137.7°C | [1] |
| pKa | 5.11 ± 0.28 (Predicted) | [2] |
| Canonical SMILES | COC1=C(C=NC=C1N)Br | [1] |
| InChI Key | PXNPKRYTAZQZHF-UHFFFAOYSA-N | [1] |
Strategic Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic utility of this compound lies in its role as an aryl halide substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the C5 position serves as an efficient leaving group, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds—transformations that are central to the synthesis of novel therapeutic agents.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[4][5] It facilitates the coupling of organoboron compounds with halides to construct biaryl and hetero-biaryl structures, which are prevalent motifs in pharmacologically active molecules.[6][7]
The catalytic cycle is a well-established sequence involving a Pd(0)/Pd(II) redox couple.[5] It begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. This is followed by transmetalation with a boronic acid (or ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[6]
-
Catalyst Addition: Add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).[6]
-
Senior Application Scientist's Note: The primary amine on the substrate can potentially coordinate with the palladium center, acting as a catalyst inhibitor. The use of bulky, electron-rich phosphine ligands helps to stabilize the palladium complex and promote the desired catalytic cycle over catalyst deactivation.
-
-
Inerting the Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is highly effective for Suzuki couplings.[6] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction Execution: Heat the mixture with vigorous stirring. Typical temperatures range from 80°C to 110°C. Reaction progress should be monitored by TLC or LC-MS. Microwave irradiation can often reduce reaction times from hours to minutes.[6]
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.
-
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, a transformation that is otherwise challenging using classical methods.[8][9] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, opening avenues to novel diamine scaffolds and other nitrogen-containing heterocycles.[8][10]
Similar to the Suzuki coupling, the catalytic cycle involves a Pd(0)/Pd(II) pathway.[9] Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the amine coupling partner, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[8]
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An In-depth Technical Guide to 5-Bromo-4-methoxypyridin-3-amine: A Versatile Scaffold for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a cornerstone of successful drug discovery programs. Heterocyclic compounds, particularly substituted pyridines, form the core of a vast number of approved therapeutics. Among these, 5-Bromo-4-methoxypyridin-3-amine has emerged as a highly valuable, yet specialized, intermediate. Its unique trifunctional arrangement—an amine for amide coupling or further derivatization, a bromine atom for versatile cross-coupling reactions, and a methoxy group to modulate electronic properties and solubility—offers a powerful platform for generating diverse chemical libraries aimed at complex biological targets.
This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic utility, its strategic application in constructing pharmacologically active molecules, and the critical considerations for its safe and effective handling.
Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below. These data are crucial for reaction planning, characterization, and safety assessments.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇BrN₂O | [1][2] |
| Molecular Weight | 203.04 g/mol | [2][3] |
| CAS Number | 31872-78-3 | [1][2] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | 304.1 °C at 760 mmHg | [1] |
| Density | 1.622 g/cm³ | [1] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [2] |
| SMILES | COC1=C(C=NC=C1N)Br | [1] |
| InChIKey | PXNPKRYTAZQZHF-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity: A Strategic Overview
Proposed Retrosynthetic Pathway
A logical approach involves the strategic functionalization of a simpler pyridine precursor. The following diagram illustrates a plausible retrosynthetic analysis, breaking the target molecule down into more readily available starting materials.
Caption: Proposed retrosynthetic pathway for this compound.
Hypothetical Step-by-Step Synthesis Protocol
This protocol is a hypothetical sequence based on established chemical principles for analogous structures.[4][5] It serves as a guide for experienced chemists and would require optimization and validation in a laboratory setting.
Step 1: Nitration of 4-Chloropyridine N-oxide
-
Rationale: The N-oxide activates the pyridine ring for electrophilic nitration, directing primarily to the 4-position. Subsequent displacement of the chloro group is a key step.
-
Procedure:
-
To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 4-chloropyridine N-oxide portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the mixture to warm to room temperature and then heat cautiously to 60-70 °C for several hours, monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 4-chloro-3-nitropyridine N-oxide, is filtered, washed with cold water, and dried.
-
Step 2: Methoxylation to 4-Methoxy-3-nitropyridine N-oxide
-
Rationale: The nitro group activates the 4-position for nucleophilic aromatic substitution (SNAr), allowing the displacement of the chloride with methoxide.
-
Procedure:
-
Dissolve sodium metal in anhydrous methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide.
-
Add 4-chloro-3-nitropyridine N-oxide to the methoxide solution and heat to reflux for several hours until the starting material is consumed.
-
Cool the mixture, neutralize with acetic acid, and remove the methanol under reduced pressure.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Step 3: Deoxygenation to 4-Methoxy-3-nitropyridine
-
Rationale: Removal of the N-oxide is necessary before the final functionalization steps. PCl₃ or PPh₃ are common reagents for this transformation.
-
Procedure:
-
Dissolve the crude 4-methoxy-3-nitropyridine N-oxide in a solvent like chloroform or acetonitrile.
-
Add phosphorus trichloride (PCl₃) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature or with gentle heating until complete.
-
Quench the reaction by carefully adding it to ice water, neutralize, and extract the product.
-
Step 4: Electrophilic Bromination
-
Rationale: The methoxy group is an activating ortho-, para-director. The position ortho to the methoxy and meta to the nitro group (C5) is the most likely site for electrophilic bromination.
-
Procedure:
-
Dissolve 4-methoxy-3-nitropyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator or acid catalyst.
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction by washing with aqueous sodium thiosulfate and sodium bicarbonate solutions, then extract and purify.
-
Step 5: Reduction of the Nitro Group
-
Rationale: The final step is the reduction of the nitro group to the target amine. Catalytic hydrogenation is a clean and efficient method.
-
Procedure:
-
Dissolve the 5-bromo-4-methoxy-3-nitropyridine in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for several hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to yield this compound.
-
Applications in Drug Discovery: A Versatile Chemical Hub
The true value of this compound lies in its role as a versatile scaffold. The bromine atom serves as a "handle" for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, which are foundational technologies in modern drug synthesis.[6]
Caption: Role of this compound as a central hub for diversification.
Key Application: Scaffold for Kinase Inhibitors
The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, which are a critical class of oncology drugs.[7][8] The amine at the 3-position can act as a hydrogen bond donor, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket. The bromine at the 5-position allows for the strategic introduction of larger aryl or heteroaryl groups via Suzuki coupling, which can form crucial interactions in the hydrophobic regions of the kinase active site.[9]
General Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, self-validating protocol for coupling an arylboronic acid to the scaffold.[9][10]
-
System Setup & Inerting:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: This is critical as the Pd(0) catalyst is oxygen-sensitive and oxidative degradation will terminate the catalytic cycle.
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Causality: The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
-
Safety and Handling
As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable. While a specific, verified Safety Data Sheet (SDS) for this compound must be consulted before use, GHS classifications for closely related brominated aminopyridines provide a strong basis for hazard assessment.[3]
-
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat must be worn. Ensure full coverage of exposed skin.
-
-
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain purity.[2]
-
Conclusion
This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its trifunctional nature provides chemists with a pre-installed, orthogonal set of reactive sites, enabling the rapid and efficient synthesis of diverse and complex molecular architectures. By understanding its physicochemical properties, plausible synthetic routes, and its powerful applications in palladium-catalyzed cross-coupling reactions, researchers can fully leverage this scaffold to build the next generation of targeted therapeutics, particularly in the competitive field of kinase inhibitor development.
References
- Google Patents. (n.d.). Synthesis of (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Google Patents. (n.d.). Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[11][12][13]triazolo[1,5-a]pyridine. Retrieved January 7, 2026, from
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Technical Guide: A Multi-Technique Approach to the Structure Elucidation of 5-Bromo-4-methoxypyridin-3-amine
Abstract
The unequivocal determination of a chemical structure is the bedrock of all subsequent research and development, particularly in the fields of medicinal chemistry and materials science. This guide presents a comprehensive, multi-technique strategy for the structural elucidation of a novel substituted pyridine, 5-Bromo-4-methoxypyridin-3-amine. As this compound is not extensively documented in public literature, this document serves as a practical case study, guiding researchers through a logical, self-validating workflow. We will proceed from initial purity assessment using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), through definitive molecular formula confirmation by High-Resolution Mass Spectrometry (HRMS), functional group identification via Fourier-Transform Infrared (FTIR) spectroscopy, and culminating in the complete assembly of the molecular framework using advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is detailed, providing a robust template for the characterization of new chemical entities.
Strategic Overview: The Elucidation Workflow
The structural elucidation of a novel compound is a systematic process of hypothesis generation and validation. Each analytical technique provides a unique piece of the puzzle. The overall strategy is to move from broad, general information to highly specific, connective data. This workflow ensures that each step builds upon the validated information of the last, minimizing ambiguity and leading to a single, confirmed structure.
Our workflow for this compound is designed as follows:
Caption: Integrated workflow for structure elucidation.
Physicochemical and Purity Assessment
Before undertaking advanced spectroscopic analysis, it is imperative to confirm the purity and homogeneity of the sample. Contaminants can introduce extraneous signals, leading to significant misinterpretation of data. Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS) is the preferred method for this assessment due to its high resolution, speed, and sensitivity.[1][2]
The objective is to observe a single, sharp chromatographic peak at a specific retention time, which corresponds to a single mass-to-charge ratio (m/z) in the mass detector.
Expected Outcome: A UPLC-MS analysis should reveal a major peak (>98% purity by area) with an associated m/z value corresponding to the protonated molecule [M+H]⁺. For this compound (C₆H₇BrN₂O), the expected monoisotopic mass is 201.9796 u. The mass spectrometer should detect ions around m/z 203 and 205, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3][4]
Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of a unique elemental composition. This experiment is critical for distinguishing between compounds with the same nominal mass but different atomic makeups.
The key diagnostic feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in a characteristic doublet for the molecular ion peak (M⁺) and any fragments containing bromine, where the peaks are separated by 2 m/z units and have nearly equal intensity.[3][4][7]
| Ion | Formula | ⁷⁹Br Calculated Mass (m/z) | ⁸¹Br Calculated Mass (m/z) | Expected Ratio |
| [M+H]⁺ | C₆H₈BrN₂O⁺ | 202.9874 | 204.9854 | ~1:1 |
Interpretation: The observation of this distinct 1:1 doublet at the predicted high-resolution mass is conclusive evidence for the presence of a single bromine atom and validates the proposed molecular formula.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of bonds within the molecule. It is a rapid and effective method for identifying the functional groups present, confirming that the key chemical motifs of the target structure are intact.
For this compound, the following absorption bands are anticipated:
-
N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes.[8][9][10][11]
-
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.
-
N-H Bending: A characteristic bending (scissoring) vibration for the primary amine is expected around 1650-1580 cm⁻¹.[9]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1335-1250 cm⁻¹ range.[9]
The presence of these key bands provides strong, direct evidence for the primary amine, the methoxy group, and the aromatic pyridine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Core Structure Assembly
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of a molecule.[12] A suite of 1D and 2D experiments is required to assign every proton and carbon and to piece the molecular fragments together. All chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, following IUPAC recommendations.[13]
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For the pyridine ring, two aromatic protons are expected. Their chemical shifts are heavily influenced by the substituents.[14][15]
-
The proton at C6 (H-6) is adjacent to the electron-withdrawing nitrogen and is expected to be the most downfield.[12][16]
-
The proton at C2 (H-2) is also adjacent to the nitrogen but is ortho to the electron-donating amine group, which will shield it slightly relative to H-6.
-
The methoxy group (-OCH₃) will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.
-
The amine group (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).
-
Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbons directly bonded to electronegative atoms (C3-N, C4-O, C5-Br) will be significantly affected. Typical pyridine C2/C6 carbons appear around 150 ppm, C3/C5 around 124 ppm, and C4 around 136 ppm, but these will be heavily modified by the substituents.[17]
-
Quaternary Carbons: C3, C4, and C5 are substituted and will be identified as quaternary carbons in the DEPT experiment.
-
Methine Carbons (CH): C2 and C6 will appear as CH signals.
-
Methyl Carbon (CH₃): The methoxy carbon is expected to resonate around 55-62 ppm.[18]
| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | DEPT-135 |
| H-2 | ~8.0 (s) | ~145 | Positive (CH) |
| C3-NH₂ | - | ~135 | No Signal (C) |
| C4-OCH₃ | - | ~155 | No Signal (C) |
| C5-Br | - | ~110 | No Signal (C) |
| H-6 | ~8.2 (s) | ~148 | Positive (CH) |
| -OCH₃ | ~3.9 (s) | ~58 | Positive (CH₃) |
| -NH₂ | ~5.0 (br s) | - | - |
2D NMR for Unambiguous Connectivity
Two-dimensional NMR experiments are essential to connect the fragments identified in 1D spectra.[19] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this process, as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[20][21][22][23]
Key HMBC Correlations to Confirm the Structure:
-
-OCH₃ to C4: A strong correlation from the methoxy protons (~3.9 ppm) to the quaternary carbon C4 (~155 ppm) is the single most important correlation. It definitively places the methoxy group at the C4 position.
-
H-2 to C4 and C6: The aromatic proton H-2 (~8.0 ppm) should show correlations to the quaternary carbon C4 and the methine carbon C6.
-
H-6 to C4 and C2: The aromatic proton H-6 (~8.2 ppm) should show correlations to the quaternary carbon C4 and the methine carbon C2.
-
-NH₂ to C2 and C4: The amine protons, if sharp enough, would show correlations to C2 and C4, confirming its position at C3.
Caption: Key HMBC correlations confirming connectivity.
Data Synthesis and Final Structure Confirmation
The structure of this compound is confirmed by the seamless integration of all spectroscopic data:
-
UPLC-MS establishes the sample as a pure, single component.
-
HRMS confirms the elemental composition C₆H₇BrN₂O via accurate mass and the characteristic 1:1 bromine isotopic pattern.
-
FTIR verifies the presence of a primary amine, a methoxy group, and an aromatic ring.
-
¹H and ¹³C NMR account for all protons and carbons in the molecular formula, identifying two aromatic CH groups, one CH₃ group, and three quaternary aromatic carbons.
-
HMBC provides the final, unambiguous links between these fragments, most critically placing the methoxy group at C4 and confirming the relative positions of all substituents on the pyridine ring.
This collective, self-validating dataset allows for the unequivocal assignment of the structure as this compound.
Detailed Experimental Protocols
7.1 UPLC-MS Purity Analysis
-
System: Waters ACQUITY UPLC with a Single Quadrupole Detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 1 µL.
-
Detection: PDA at 254 nm; ESI+ scan from m/z 100-500.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of Methanol.[24][25]
7.2 NMR Spectroscopy
-
Instrument: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) with 0.03% TMS.
-
Concentration: ~10 mg of sample in 0.6 mL of solvent.
-
¹H NMR: 16 scans, spectral width of -2 to 12 ppm.
-
¹³C NMR: 1024 scans, spectral width of -10 to 220 ppm.
-
HMBC: Optimized for a long-range coupling constant (ⁿJCH) of 8 Hz.
-
Data Processing: All data processed using appropriate software (e.g., MestReNova, TopSpin) with baseline correction and referencing to the TMS signal (0.00 ppm). All data should be managed according to FAIR principles to ensure findability, accessibility, interoperability, and reusability.[26][27][28][29]
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An In-depth Technical Guide to the Solubility of 5-Bromo-4-methoxypyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-methoxypyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its utility as a synthetic intermediate hinges on its solubility in various organic solvents, a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility of this compound. We will delve into the molecular characteristics governing its solubility, present established methodologies for its empirical determination, and offer insights into solvent selection for laboratory and developmental applications.
Introduction: The Significance of this compound
This compound serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules.[1] The pyridine core, functionalized with a bromine atom, a methoxy group, and an amine group, provides multiple reactive sites for constructing complex molecular architectures.[1] Understanding the solubility of this intermediate is paramount for optimizing synthetic routes, ensuring reproducibility of experimental results, and developing viable drug formulations.[4] Poor solubility can pose significant challenges in drug development, affecting bioavailability and therapeutic efficacy.[5]
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound offers several clues to its expected solubility profile in organic solvents.
Molecular Structure and Physicochemical Properties:
The presence of a nitrogen atom in the pyridine ring and the amino group makes the molecule basic.[8][9] The methoxy group and the bromine atom contribute to its overall polarity and lipophilicity. The ability of the amino group and the pyridine nitrogen to act as hydrogen bond acceptors, and the amino group to act as a hydrogen bond donor, will significantly influence its interaction with protic and aprotic polar solvents.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the solvent and the amino and methoxy groups, as well as the pyridine nitrogen.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors and have high dielectric constants, which helps to solvate the polar functional groups of the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The polar nature of this compound makes it less compatible with the non-polar environment of these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. While less polar than protic solvents, they can still engage in dipole-dipole interactions.
The interplay of these functional groups and their interactions with different solvents will ultimately determine the solubility. Substituent effects on the pyridine ring are known to significantly influence properties like permeability and, by extension, solubility.[10]
Experimental Determination of Solubility
Accurate solubility data is crucial and is typically determined empirically. The two main types of solubility testing are kinetic and thermodynamic.[5]
-
Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in a solvent like DMSO, precipitates when added to an aqueous solution. This is often used in early drug discovery for high-throughput screening.[5]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[5][11] This is the more relevant measure for formulation and process development.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[4][12]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[12]
-
Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[11]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve with known concentrations of the compound should be used for accurate quantification.
The following diagram illustrates the workflow for the shake-flask method:
Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the amine, methoxy, and pyridine nitrogen functionalities. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents effectively solvate the polar molecule. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for some degree of solvation through dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF can act as a hydrogen bond acceptor, leading to moderate solubility. |
| Aromatic | Toluene | Low to Moderate | The aromatic nature of toluene may allow for some π-π stacking interactions with the pyridine ring, but overall polarity mismatch limits solubility. |
| Non-polar Alkanes | Hexane, Heptane | Low | Significant mismatch in polarity and intermolecular forces leads to poor solvation. |
Practical Applications and Considerations
The choice of solvent is critical in various stages of research and development:
-
Organic Synthesis: For reactions involving this compound, a solvent in which all reactants are soluble is generally preferred to ensure a homogeneous reaction mixture and optimal reaction rates. For instance, in Suzuki cross-coupling reactions, a mixture of a polar aprotic solvent like 1,4-dioxane and water is often employed.[13]
-
Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a particular solvent at different temperatures. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be an ideal choice.
-
Formulation: In drug development, understanding the solubility in various pharmaceutically acceptable solvents is crucial for creating stable and bioavailable formulations.[4]
Conclusion
While quantitative solubility data for this compound in a range of organic solvents requires empirical determination, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. The functional groups present in the molecule, namely the amino, methoxy, and bromo substituents on the pyridine core, dictate its interactions with different solvent classes. For researchers and drug development professionals, the methodologies outlined in this guide provide a robust framework for determining the solubility of this important synthetic intermediate, thereby facilitating its effective use in synthesis, purification, and formulation.
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Unlocking the Therapeutic Promise of 5-Bromo-4-methoxypyridin-3-amine: A Technical Guide to Investigating its Potential Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs and a fertile ground for the discovery of novel therapeutic agents.[1][2][3] Within this vast chemical space, substituted aminopyridines represent a particularly promising class of compounds, known to exhibit a wide spectrum of biological effects.[4] This technical guide focuses on 5-Bromo-4-methoxypyridin-3-amine , a molecule with a substitution pattern suggestive of significant, yet largely unexplored, biological potential. Due to a lack of direct experimental data on this specific compound, this document provides a comprehensive framework for its investigation, drawing insights from the established activities of structurally related isomers and the broader aminopyridine family. We will delve into the most probable therapeutic targets—kinase inhibition, neurological modulation, and antimicrobial and cytotoxic activities—and provide detailed, field-proven protocols for their systematic evaluation.
Introduction: The Rationale for Investigation
This compound (CAS No: 31872-78-3) is a halogenated methoxy-substituted aminopyridine.[5][6] While its direct biological profile is not extensively documented in peer-reviewed literature, the pharmacological activities of its structural relatives provide a compelling rationale for its investigation.
-
Isomeric Precedent: The isomers 5-Bromo-2-methoxypyridin-3-amine and 5-Bromo-6-methoxypyridin-3-amine are recognized as crucial intermediates in the synthesis of potent kinase inhibitors, particularly for oncology targets like PI3K/mTOR.[7] This strongly suggests that this compound could serve as a valuable scaffold for developing novel kinase inhibitors.
-
The Aminopyridine Core: The aminopyridine scaffold is a well-established pharmacophore. 4-aminopyridine, for instance, is a known potassium channel blocker used in the treatment of neurological conditions like multiple sclerosis.[4][8] This points towards a potential for neurological activity.
-
Broad Pharmacological Potential: Derivatives of aminopyridine have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antiviral, antibacterial, antifungal, and analgesic properties.[4]
This guide, therefore, is structured to explore these three primary avenues of potential biological activity, providing the scientific logic and detailed methodologies for a comprehensive preclinical assessment.
Potential Biological Activity I: Kinase Inhibition
The substitution pattern of this compound makes it a prime candidate for interaction with the ATP-binding pocket of various kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors. The development of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, using an isomer of our target compound, highlights this potential.[7][9]
Key Kinase Families to Investigate:
-
PI3K/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]
-
PIM Kinases: This family of serine/threonine kinases is often overexpressed in hematological malignancies and solid tumors, making them attractive oncology targets.
-
Tyrosine Kinases (e.g., EGFR, FLT3): Many pyridine-based molecules have been developed as inhibitors of tyrosine kinases, which are critical drivers in various cancers.[11]
Experimental Workflow for Kinase Inhibition Screening
The following workflow outlines a systematic approach to evaluating the kinase inhibitory potential of this compound.
Caption: Workflow for kinase inhibitor profiling.
Protocol: In Vitro PI3K/mTOR Dual Kinase Activity Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against PI3K and mTOR kinases.
-
Reagents and Materials:
-
Recombinant human PI3K and mTOR enzymes.
-
Substrate (e.g., PIP2 for PI3K, recombinant 4E-BP1 for mTOR).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.
-
This compound dissolved in DMSO.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
To each well of the 384-well plate, add 2.5 µL of the diluted compound. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2.5 µL of the enzyme solution (PI3K or mTOR) to each well (except negative controls).
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix. The final ATP concentration should be close to the Km value for each enzyme to accurately determine competitive inhibition.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a kinase detection reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Potential Biological Activity II: Neurological Modulation via Potassium Channel Blockade
Aminopyridines are archetypal voltage-gated potassium (Kv) channel blockers.[4] 4-Aminopyridine and 3,4-diaminopyridine are used clinically to improve symptoms in neurological conditions by enhancing neurotransmission.[4][12] The mechanism involves blocking exposed Kv channels in demyelinated axons, which prolongs the action potential and restores nerve impulse conduction.[8][13] Given its core structure, this compound warrants investigation for similar activity.
Experimental Workflow for Potassium Channel Activity
Caption: Workflow for potassium channel modulator screening.
Protocol: High-Throughput Fluorescent Potassium Channel Assay (Thallium Flux)
This assay provides a robust method for screening compounds for their ability to block potassium channels in a high-throughput format.[1][14]
-
Reagents and Materials:
-
A stable cell line expressing the potassium channel of interest (e.g., HEK293 cells expressing Kv1.5).
-
FluxOR™ II Green Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or similar.
-
Assay buffer and stimulus buffer (containing thallium sulfate).
-
This compound and a known potassium channel blocker (e.g., 4-aminopyridine) as a positive control.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
-
Procedure:
-
Plate the cells in the microplates and grow to confluence.
-
Prepare the FluxOR™ II Green reagent loading solution according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add the loading solution. Incubate for 90 minutes at 37°C.
-
During incubation, prepare serial dilutions of this compound and the positive control compound.
-
After incubation, transfer the plate to a fluorescence microplate reader (e.g., FLIPR® Tetra System).
-
Add the compound dilutions to the wells and incubate for a specified time (e.g., 10-20 minutes).
-
Add the stimulus buffer containing thallium to all wells to activate the channels.
-
Immediately begin measuring fluorescence (Ex/Em ≈ 495/525 nm) over time. The influx of thallium through open potassium channels will cause an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.
-
Determine the percentage of inhibition caused by the compound at each concentration compared to the vehicle control.
-
Calculate the IC50 value as described for the kinase assay.
-
Potential Biological Activity III: Cytotoxicity and Antimicrobial Effects
The broad pharmacological profile of many aminopyridine derivatives includes anticancer and antimicrobial activities.[4] Therefore, a general assessment of the cytotoxicity of this compound against various cell lines (both cancerous and non-cancerous) is a critical first step. Parallel screening against a panel of pathogenic bacteria and fungi will determine its potential as an anti-infective agent.
Protocol: MTT Assay for General Cytotoxicity
The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][15]
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well tissue culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration and determine the IC50 (concentration that inhibits 50% of cell growth).
-
Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][16]
-
Reagents and Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
This compound and standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole).
-
Sterile 96-well microplates.
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound across the wells of the 96-well plate using the appropriate broth.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Summary of Potential Activities and Data Interpretation
The table below summarizes the proposed investigations and the key data outputs.
| Potential Activity | Primary Screening Method | Confirmatory/Secondary Assay | Key Metric | Inferred Therapeutic Area |
| Kinase Inhibition | Broad Kinase Panel Screen | Cell-based Phosphorylation Assay | IC50 | Oncology, Inflammation |
| Neurological Modulation | Thallium Flux Assay | Patch-Clamp Electrophysiology | IC50, Effect on Gating | Multiple Sclerosis, Epilepsy |
| Cytotoxicity | MTT Assay on Cancer Cell Lines | Apoptosis/Cell Cycle Assays | IC50 | Oncology |
| Antibacterial Activity | Broth Microdilution | Time-Kill Assay | MIC | Infectious Diseases |
| Antifungal Activity | Broth Microdilution | - | MIC | Infectious Diseases |
Conclusion
While direct biological data for this compound is currently sparse, a wealth of information from structurally related compounds strongly supports its potential as a pharmacologically active molecule. The pyridine core, combined with its specific substitution pattern, presents a compelling case for its investigation as a kinase inhibitor, a potassium channel modulator, and a cytotoxic or antimicrobial agent. The experimental frameworks and detailed protocols provided in this guide offer a robust, logical, and scientifically rigorous path for elucidating the therapeutic promise of this compound. Successful identification of activity in any of these areas could position this compound as a valuable new scaffold for drug discovery and development.
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2-aminopyridine – a classic and trendy pharmacophore | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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Aminopyridines for the treatment of neurologic disorders - PMC. (n.d.). Retrieved January 7, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 7, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 7, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 7, 2026, from [Link]
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Screening methods to determine antibacterial activity of natural products - SciELO. (n.d.). Retrieved January 7, 2026, from [Link]
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Neuroprotective Properties of 4-Aminopyridine | Neurology Neuroimmunology & Neuroinflammation. (2021, March 2). Retrieved January 7, 2026, from [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997, November 21). Retrieved January 7, 2026, from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). Retrieved January 7, 2026, from [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019, July 23). Retrieved January 7, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. (2023, March 20). Retrieved January 7, 2026, from [Link]
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The Strategic Synthesis and Application of Substituted Methoxypyridine Amines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] Among its many derivatives, substituted methoxypyridine amines have emerged as a particularly valuable class of compounds, offering a unique combination of physicochemical properties and synthetic versatility that makes them highly sought-after building blocks in the design of novel therapeutics. This guide provides an in-depth exploration of the synthesis, structure-activity relationships, and diverse applications of these critical intermediates, offering field-proven insights for researchers in drug development.
The Methoxypyridine Amine Core: A Privileged Scaffold
The strategic incorporation of a methoxy group onto a pyridine ring profoundly influences its electronic and steric properties. The electron-withdrawing nature of the pyridine nitrogen is tempered by the electron-donating resonance effect of the methoxy group, while its steric bulk can direct the regioselectivity of subsequent reactions. The position of the methoxy and amine substituents dramatically alters the molecule's reactivity, basicity, and biological activity, making a thorough understanding of its chemistry paramount for successful drug design. For instance, the pKa of a 2-methoxypyridinium ion is significantly lower than that of a pyridinium ion, a factor that can be leveraged in synthetic strategies.[3]
Synthetic Strategies for Accessing Substituted Methoxypyridine Amines
The efficient synthesis of substituted methoxypyridine amines is a critical first step in their journey toward becoming drug candidates. A variety of synthetic methodologies have been developed, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the starting materials, and the desired scale of the reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful and widely used method for the synthesis of aminopyridines.[4] This reaction typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient pyridine ring by an amine nucleophile. The presence of electron-withdrawing groups on the pyridine ring facilitates the reaction.
A common approach involves the reaction of a chloropyridine with an amine in the presence of a base.[4] For example, the synthesis of 4-amino-2-methoxypyridine can be achieved through the reaction of 2-chloro-4-nitropyridine with an amine, followed by reduction of the nitro group and subsequent methoxylation.
Experimental Protocol: General Procedure for SNAr Amination of a Chloropyridine
-
To a solution of the chloropyridine derivative (1.0 eq) in a suitable solvent (e.g., DMSO, NMP, or dioxane) is added the desired amine (1.1-2.0 eq) and a base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0-3.0 eq).
-
The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aminopyridine.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has become a staple in medicinal chemistry for the formation of C-N bonds.[4] This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides or triflates with a wide range of amines. It is particularly useful for the synthesis of sterically hindered or electronically deactivated aminopyridines that are not readily accessible through SNAr reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube is added the methoxypyridine halide (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or DavePhos) (2-10 mol%), and a base (e.g., NaOtBu, Cs2CO3, or K3PO4) (1.5-2.5 eq).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The desired amine (1.1-1.5 eq) and a dry, degassed solvent (e.g., toluene, dioxane, or THF) are added via syringe.
-
The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite, washing with an organic solvent.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Transition-Metal-Free Amination Methods
Recent advancements have focused on the development of transition-metal-free amination protocols to address concerns about residual metal contamination in pharmaceutical ingredients.[5] One such method involves the use of sodium hydride (NaH) in the presence of lithium iodide (LiI) for the nucleophilic amination of methoxypyridines.[5] This approach offers a concise route to various aminopyridines of medicinal interest.[5] Another n-BuLi triggered amination protocol has been developed for the rapid reaction of methoxypyridine derivatives with aliphatic amines.[6]
Experimental Protocol: NaH-LiI Mediated Amination of 3-Methoxypyridine [5]
-
To a suspension of NaH (5.0 eq) and LiI (2.0 eq) in THF is added the desired amine (2.0 eq).
-
3-Methoxypyridine (1.0 eq) is then added to the mixture.
-
The reaction is stirred at 60 °C for 8 hours.
-
Upon completion, the reaction is carefully quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Diagram of Synthetic Pathways to Substituted Methoxypyridine Amines
Caption: Key synthetic routes to substituted methoxypyridine amines.
Applications in Drug Discovery and Medicinal Chemistry
Substituted methoxypyridine amines are integral components of numerous biologically active molecules across a wide range of therapeutic areas. Their ability to engage in key hydrogen bonding interactions and their tunable electronic properties make them ideal for optimizing drug-target interactions.
Kinase Inhibitors in Oncology
The "kinase-privileged fragment" is a common motif in many small-molecule kinase inhibitors, and substituted aminopyridines are frequently employed to construct this fragment.[4] For instance, derivatives of 3-methoxypyridine-2-amine have been investigated as inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[7] The methoxy and amine groups can form crucial hydrogen bonds with the hinge region of the kinase domain, contributing to potent and selective inhibition.
Modulators of Neurological Targets
In the field of neurodegenerative diseases, substituted methoxypyridines have shown promise. For example, novel methoxypyridine-derived gamma-secretase modulators (GSMs) have been designed for the treatment of Alzheimer's disease.[8][9] The insertion of a methoxypyridine motif into a tetracyclic scaffold led to compounds with improved activity in reducing the production of amyloid-beta 42 (Aβ42) and enhanced properties such as solubility.[8][9]
PI3K/mTOR Dual Inhibitors
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[10] Sulfonamide methoxypyridine derivatives have been designed and synthesized as novel PI3K/mTOR dual inhibitors.[10] The methoxypyridine core serves as a key structural element for interacting with the enzyme's active site.
Other Therapeutic Areas
The versatility of the methoxypyridine amine scaffold extends to other therapeutic areas as well. They are found in compounds with antimicrobial and anti-inflammatory properties.[7][11] For example, certain aminopyridine derivatives have demonstrated antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
Table 1: Examples of Biologically Active Substituted Methoxypyridine Amines
| Compound Class | Therapeutic Target/Application | Key Structural Features | Reference |
| Pyridine Derivatives | Janus Kinase 2 (JAK2) Inhibitors | 3-Methoxypyridine-2-amine core | [7] |
| Tetracyclic Compounds | Gamma-Secretase Modulators (Alzheimer's Disease) | Incorporated methoxypyridine motif | [8][9] |
| Sulfonamide Derivatives | PI3K/mTOR Dual Inhibitors (Cancer) | Sulfonamide linked to a methoxypyridine | [10] |
| Imidazo[4,5-b]pyridines | Antimicrobial Agents | Fused imidazole ring with a methoxypyridine | [11] |
| 4-Aryl-2-methoxypyridines | Cytotoxic Agents (Cancer) | Aryl and dichlorothiophenyl substitutions | [1] |
Structure-Activity Relationships (SAR)
The biological activity of substituted methoxypyridine amines is highly dependent on the substitution pattern around the pyridine ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
-
Position of Substituents: The relative positions of the methoxy and amine groups, as well as other substituents, dictate the molecule's overall shape and its ability to fit into a target's binding pocket.
-
Nature of Substituents: The electronic properties of other substituents (electron-donating or electron-withdrawing) can influence the pKa of the pyridine nitrogen and the hydrogen bonding capacity of the amine group, thereby affecting target engagement. For instance, in a series of 4-aryl-2-methoxypyridine-3-carbonitriles, the nature of the substituent on the aryl ring significantly impacted their cytotoxic activity against cancer cell lines.[1]
-
Physicochemical Properties: The methoxy group can also influence key drug-like properties such as solubility and metabolic stability. In the development of gamma-secretase modulators, the introduction of a methoxypyridine B-ring improved aqueous solubility compared to less polar analogs.[8]
Diagram of a Generalized Structure-Activity Relationship
Caption: Influence of substituents on the properties of methoxypyridine amines.
Conclusion
Substituted methoxypyridine amines represent a versatile and highly valuable class of compounds in the arsenal of the medicinal chemist. Their tunable electronic and steric properties, coupled with a growing number of efficient synthetic methodologies, have solidified their role as key building blocks in the development of novel therapeutics. A thorough understanding of their synthesis, reactivity, and structure-activity relationships is essential for leveraging their full potential in the ongoing quest for new and improved medicines. As research continues to uncover new biological targets and synthetic methods, the importance of the substituted methoxypyridine amine scaffold in drug discovery is poised to grow even further.
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- Wang, X., et al. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Letters, 21(15), 6034-6038.
- DR-NTU. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride.
- National Center for Biotechnology Information. (2020).
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An In-depth Technical Guide to 5-Bromo-4-methoxypyridin-3-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-methoxypyridin-3-amine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, with a focus on its synthetic pathways, chemical properties, and its emerging role in drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is predicated on well-established principles of pyridine chemistry. This guide will therefore focus on a logical and precedented synthetic approach, offering insights into the causality of experimental choices and providing detailed protocols.
Introduction and Significance
Substituted pyridines are a cornerstone of modern pharmaceutical development, with their nitrogen-containing aromatic scaffold offering a versatile platform for designing molecules that can interact with a wide range of biological targets. This compound, with its unique trifunctionalization, presents medicinal chemists with a strategically valuable intermediate. The bromine atom serves as a handle for cross-coupling reactions, the methoxy group influences the electronic properties of the ring, and the amine functionality provides a nucleophilic center for further derivatization. This combination of reactive sites allows for the systematic exploration of chemical space in the pursuit of novel therapeutic agents.
While the historical record of this compound is not concentrated in a single discovery narrative, its emergence is a logical consequence of the broader development of synthetic methodologies for polysubstituted pyridines. The ability to introduce multiple, distinct functional groups onto the pyridine core with high regioselectivity has been a long-standing goal in organic synthesis. The synthetic strategies outlined in this guide are therefore a culmination of decades of research into the fundamental reactivity of the pyridine ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 31872-78-3 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Appearance | Off-white to light brown solid |
| Boiling Point | ~304.1 °C at 760 mmHg |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available pyridine derivatives. The following pathway is proposed based on established chemical transformations and analogies to the synthesis of similarly substituted pyridines.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-Methoxypyridine
Rationale: The initial step involves the protection of the hydroxyl group of 4-hydroxypyridine as a methoxy ether. This is a crucial step to prevent unwanted side reactions in the subsequent nitration step and to introduce one of the key functional groups of the target molecule. Methylation is a common and high-yielding reaction.
Protocol:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add 4-hydroxypyridine (1.0 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate (DMS) (1.1 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxypyridine.
Step 2: Synthesis of 4-Methoxy-3-nitropyridine
Rationale: The introduction of a nitro group at the 3-position is achieved through electrophilic nitration. The methoxy group at the 4-position is an ortho-, para-director, and the pyridine nitrogen deactivates the 2- and 6-positions, thus favoring nitration at the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve mono-nitration.
Protocol:
-
To a stirred mixture of concentrated sulfuric acid, add 4-methoxypyridine (1.0 eq.) at 0 °C.
-
Slowly add fuming nitric acid (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford 4-methoxy-3-nitropyridine.[1]
Step 3: Synthesis of 4-Methoxypyridin-3-amine
Rationale: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with the choice of reagent often depending on the presence of other functional groups. A common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid.[2] Catalytic hydrogenation using palladium on carbon is another widely used and clean method.[3]
Protocol (using Fe/HCl):
-
In a round-bottom flask, suspend 4-methoxy-3-nitropyridine (1.0 eq.) and iron powder (3.0 eq.) in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid (catalytic amount) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 4-methoxypyridin-3-amine.
Step 4: Synthesis of this compound
Rationale: The final step is the regioselective bromination of 4-methoxypyridin-3-amine. The amino and methoxy groups are both activating and ortho-, para-directing. The 5-position is sterically accessible and electronically activated, making it the most likely site for electrophilic bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic systems.
Protocol:
-
Dissolve 4-methoxypyridin-3-amine (1.0 eq.) in an inert solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery
The trifunctional nature of this compound makes it a valuable scaffold for the synthesis of a diverse range of compounds with potential biological activity. The bromine atom is particularly useful for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the construction of many drug molecules.
The amine and methoxy groups can be further functionalized or can serve as key pharmacophoric features, participating in hydrogen bonding and other interactions with biological targets. The strategic placement of these groups on the pyridine ring provides a framework for designing selective inhibitors of enzymes, such as kinases, or antagonists of receptors.
Caption: Key synthetic transformations of this compound.
Conclusion
This compound stands as a testament to the power of synthetic chemistry in providing the tools for modern drug discovery. While its own history may be intertwined with the broader evolution of pyridine chemistry, its utility is clear and contemporary. The logical, multi-step synthesis presented in this guide, based on well-understood and reliable chemical transformations, offers a practical approach for researchers to access this valuable building block. The strategic arrangement of its functional groups provides a versatile platform for the synthesis of novel compounds with the potential to address a wide range of therapeutic needs. As the demand for more complex and specific drug molecules continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.
References
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
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An In-depth Technical Guide on the Safety and Handling of 5-Bromo-4-methoxypyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Bromo-4-methoxypyridin-3-amine (CAS No: 31872-78-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from safety data sheets (SDS), analogous chemical profiles, and established laboratory practices. The guide covers hazard identification, risk mitigation strategies, detailed handling and storage protocols, emergency procedures, and compliant waste disposal. The primary objective is to foster a culture of safety and ensure the well-being of laboratory personnel by providing a framework of expertise, trustworthiness, and authoritative guidance.
Introduction and Compound Profile
This compound is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and organic synthesis. The presence of a bromine atom, a methoxy group, and an amine group on the pyridine ring confers specific reactivity and, consequently, a distinct hazard profile. Understanding these characteristics is the foundation of safe laboratory practice. This guide serves as a self-validating system for protocols, ensuring that every procedural recommendation is grounded in established safety principles.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 31872-78-3 | [1] |
| Molecular Formula | C₆H₇BrN₂O | [1] |
| Molecular Weight | 203.04 g/mol | [1][2] |
| Appearance | Solid | [3][4] |
| Boiling Point | 304°C | [1] |
| Flash Point | 138°C | [1] |
| Density | 1.622 g/cm³ | [1] |
Hazard Identification and Toxicology
The primary responsibility of any scientist is to understand the intrinsic hazards of the materials they handle. Based on GHS (Globally Harmonized System) classifications derived from supplier safety data sheets for this compound and structurally similar ones, this compound presents multiple health risks.[5][6][7][8] The aromatic amine and brominated pyridine moieties are key drivers of its toxicological profile.
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6][7] |
Causality Behind Hazards: The toxicity profile is typical for halogenated aromatic amines. The amine group can be metabolized, leading to systemic effects, while the halogenated pyridine ring can cause irritation upon contact. Inhalation of the dust can irritate the respiratory tract, and absorption through the skin presents a significant route of exposure.[5][8]
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A proactive approach to safety involves implementing robust control measures to minimize exposure. The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood.[9][10] This is non-negotiable and serves to contain airborne dust and vapors, preventing inhalation, which is a primary exposure route.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6][7] Eyewash stations and safety showers must be readily accessible and tested regularly.[9]
Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a scientifically determined requirement based on the identified hazards.
Table 3: Mandatory Personal Protective Equipment
| PPE Item | Specification | Rationale and Field Insight |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | While butyl rubber is often cited for pyridine, nitrile gloves provide adequate protection against incidental contact with solid materials and splashes.[10] Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.[11] Change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[6] |
| Body Protection | Fully-buttoned laboratory coat. | A lab coat made of a suitable chemical-resistant material protects against skin contact from spills.[5][10] Work clothes should be laundered separately from personal clothing.[5] |
| Respiratory Protection | NIOSH-approved respirator (if needed). | A respirator is typically not required if all work is performed within a certified fume hood. However, if dust generation cannot be controlled or in the event of a large spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5][9] |
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a detailed, step-by-step protocol is crucial for ensuring reproducible safety. The following workflow is designed as a self-validating system where each step mitigates a specific risk.
Preparation and Weighing
-
Pre-use Checklist: Before handling, confirm the location of the nearest eyewash station, safety shower, and spill kit. Ensure the fume hood is operational and uncluttered.
-
Don PPE: Put on all required PPE as detailed in Table 3.
-
Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.
-
Weighing: To minimize dust generation, do not pour the dry powder.[5] Use a spatula to carefully transfer the solid to a tared weigh boat or beaker. Perform this action deep within the fume hood.
-
Closing Container: Securely seal the primary container immediately after dispensing.[5]
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Decontamination: Wipe down the spatula, weigh boat (if reusable), and any affected surfaces inside the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and actions for safely handling the compound.
Caption: Workflow for handling this compound.
Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][7] If the person is not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
-
Minor Spill (in fume hood): Use dry clean-up procedures to avoid generating dust.[5] Gently sweep or vacuum up the material and place it into a sealed, labeled container for hazardous waste disposal.[5] Decontaminate the area with soap and water.
-
Major Spill: Evacuate the immediate area and alert nearby personnel.[5] Prevent the spill from entering drains.[5] Contact your institution's Environmental Health & Safety (EHS) department immediately.
Visual Diagram for Emergency Response
Caption: Decision tree for emergency response procedures.
Storage and Disposal
Proper storage and disposal are critical final steps in the chemical lifecycle to ensure long-term safety and environmental compliance.
Storage
-
Container: Store in the original, tightly sealed container.[5][7]
-
Location: Keep in a cool, dry, dark, and well-ventilated area.[3][4][5] Store locked up or in an area accessible only to authorized personnel.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5][12]
-
Atmosphere: For long-term stability, storage under an inert atmosphere is recommended.[1][3][4][6]
Waste Disposal
-
Classification: this compound is a halogenated organic compound. Waste must be segregated and disposed of according to institutional and local regulations.[13]
-
Waste Streams:
-
Solid Waste: Collect unused solid material and contaminated disposable items (e.g., gloves, weigh boats, wipes) in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."[13][14]
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed container labeled "Halogenated Organic Liquid Waste."[13] Do not mix with non-halogenated waste streams.[13]
-
-
Disposal Method: All waste must be disposed of through an approved hazardous waste disposal plant.[8] Incineration at high temperatures is a common and effective method for destroying halogenated organic compounds.[15] Under no circumstances should this chemical or its waste be disposed of down the drain.[6]
References
- 5-Bromo-4-methoxypyridin-2-amine - Safety D
- N,N-dimethylpyridin-4-amine - Safety D
- 2-Bromo-5-methoxypyridin-3-amine - Safety D
- 5-Bromo-6-methoxypyridin-2-amine - Safety D
- 3-Bromo-5-fluoro-2-methoxypyridine - Safety D
- 5-Bromo-2-methoxypyridin-3-amine.
- Pyridine - Safety D
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- 2-Bromo-2-nitro-1,3-propanediol - Safety Data Sheet. (2009). Thermo Fisher Scientific.
- Pyridine Hazard Assessment. University of Washington.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- trans-4-Hydroxy-L-proline - Safety D
- 5-Bromo-4-methoxypyridin-2-amine Product Page. Sigma-Aldrich.
- 5-Bromo-4-methoxypyridin-2-amine Product Page. Sigma-Aldrich.
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- Halogenated Waste Guidance. University of Wisconsin-Milwaukee.
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Methodological & Application
Synthesis of 5-Bromo-4-methoxypyridin-3-amine protocol
An In-Depth Guide to the Synthesis of 5-Bromo-4-methoxypyridin-3-amine: A Key Heterocyclic Building Block
Authored by: A Senior Application Scientist
Abstract
This compound is a highly functionalized pyridine derivative that serves as a crucial intermediate in medicinal chemistry and drug discovery. Its strategic placement of bromo, methoxy, and amino groups offers multiple points for diversification, making it a valuable scaffold for constructing complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1] This application note provides a detailed, two-part protocol for the synthesis of this compound, beginning with the nucleophilic aromatic substitution of a commercially available precursor followed by the reduction of a nitro group. The causality behind experimental choices, safety protocols, and characterization are discussed in detail to ensure reproducibility and safe laboratory practice.
Introduction and Significance
Substituted pyridines are a cornerstone of modern pharmaceutical design. The unique electronic properties of the pyridine ring, combined with the ability to introduce a wide array of functional groups, allow for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. This compound is a prime example of such a versatile building block. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, or alkynyl moieties.[2] The amino group provides a handle for amide bond formation or further functionalization, while the methoxy group influences the molecule's electronics and lipophilicity. This guide presents a reliable and robust protocol for its preparation from 3-bromo-4-chloro-5-nitropyridine.
Overall Synthetic Workflow
The synthesis is structured as a two-stage process. The first stage involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the C4 position of the pyridine ring with a methoxy group. The second stage is the selective reduction of the nitro group to the desired primary amine using catalytic hydrogenation.
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Application Notes & Protocols: The Strategic Use of 5-Bromo-4-methoxypyridin-3-amine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Pyridinamine Scaffold in Kinase Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets. Within the diverse library of heterocyclic building blocks used to construct these inhibitors, the 3-aminopyridine scaffold has emerged as a "privileged" structure. Its nitrogen atom and exocyclic amine provide a key hydrogen bonding motif that effectively mimics the adenine hinge-binding interaction of ATP, anchoring inhibitors within the kinase active site.
This guide focuses on a particularly valuable, functionalized building block: 5-Bromo-4-methoxypyridin-3-amine . The strategic arrangement of its functional groups—a reactive bromine handle, a hinge-binding amine, and a methoxy group—offers a versatile platform for medicinal chemists to generate libraries of potent and selective kinase inhibitors. The bromine atom at the C5 position is perfectly poised for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to probe the solvent-front region of the kinase ATP-binding site. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
This document provides a detailed exploration of the chemical reactivity of this compound and offers robust, field-proven protocols for its application in the synthesis of kinase inhibitors, with a particular focus on targeting the p38 MAP kinase pathway.
Chemical Properties and Strategic Synthetic Value
The synthetic utility of this compound is dictated by the interplay of its three key functional groups:
-
The Bromine Atom (C5): This serves as the primary handle for synthetic diversification. The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for a wide range of cross-coupling reactions. Its reactivity allows for the selective formation of C-C and C-N bonds, leaving the other positions on the pyridine ring untouched under typical cross-coupling conditions.
-
The Amino Group (C3): This is the critical pharmacophoric element. The primary amine is a hydrogen bond donor that is crucial for anchoring the molecule to the kinase hinge region. In many synthetic schemes, this group may be acylated or transformed into a sulfonamide to further modulate binding interactions and physicochemical properties.
-
The Methoxy Group (C4): The electron-donating nature of the methoxy group can influence the reactivity of the pyridine ring and the basicity of the ring nitrogen. It also provides a steric and electronic handle that can be used to fine-tune inhibitor selectivity and solubility.
The logical flow for utilizing this building block in a kinase inhibitor discovery program is outlined in the workflow diagram below.
Caption: General workflow for kinase inhibitor synthesis.
Target Focus: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38α isoform is implicated in a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), making it a high-value therapeutic target[1][2]. Many potent p38 inhibitors feature a substituted pyridine or pyrimidine core that engages with the kinase hinge[3][4]. The 3-aminopyridine scaffold of our title compound is an excellent starting point for designing novel p38 inhibitors.
The diagram below illustrates the canonical p38 MAP kinase signaling pathway and the point of inhibition.
Caption: The p38 MAP Kinase signaling cascade and inhibition point.
Experimental Protocols: Key Synthetic Transformations
The following protocols are designed as robust starting points for the functionalization of this compound. They are based on established procedures for structurally analogous substrates and may require minor optimization depending on the specific coupling partners employed.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is ideal for introducing aryl or heteroaryl groups at the C5 position, a common strategy for targeting the hydrophobic pocket adjacent to the ATP binding site. This protocol is adapted from procedures used for similar bromopyridinamine substrates[5][6].
Reaction Scheme: (Illustrative scheme: this compound reacting with a generic Arylboronic acid to yield the 5-Aryl product)
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf)-CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.5 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (typically 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate, Brine
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (e.g., 203 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 530 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90-100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-methoxypyridin-3-amine product.
| Parameter | Recommended Condition | Rationale / Citation |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Well-established for coupling of electron-rich pyridines.[5][6] |
| Base | K₃PO₄ or K₂CO₃ | Effective in promoting transmetalation while being compatible with many functional groups.[5] |
| Solvent | 1,4-Dioxane / Water (4:1) | Biphasic system that effectively dissolves both organic and inorganic reagents. |
| Temperature | 90 - 100 °C | Provides sufficient thermal energy for efficient catalytic turnover. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This powerful reaction enables the synthesis of diaryl or aryl-alkyl amines, which are prevalent structures in many kinase inhibitor classes. This protocol is based on general methods for heteroaryl halide amination[7][8].
Reaction Scheme: (Illustrative scheme: this compound reacting with a generic secondary amine R₂NH to yield the N-substituted product)
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst like RuPhos-Pd-G3 (2 mol%)
-
Ligand: RuPhos, XPhos, or BINAP (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 1.7 eq)
-
Solvent: Anhydrous, degassed Toluene or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate, Brine
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol), the phosphine ligand (e.g., RuPhos, 19 mg, 0.04 mmol), and the base (e.g., NaOtBu, 135 mg, 1.4 mmol).
-
Reagent Addition: Add this compound (203 mg, 1.0 mmol) to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Finally, add the amine (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously and heat to 80-110 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C5-aminated product.
| Parameter | Recommended Condition | Rationale / Citation |
| Catalyst/Ligand | Pd₂(dba)₃ / RuPhos or XPhos | Bulky, electron-rich phosphine ligands are highly effective for C-N coupling of heteroaryl halides.[9][10] |
| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases required to deprotonate the amine for catalysis.[10] |
| Solvent | Toluene or THF | Anhydrous, non-protic solvents are essential for reaction success. |
| Temperature | 80 - 110 °C | Necessary to drive the catalytic cycle, particularly the reductive elimination step. |
Conclusion and Future Directions
This compound stands as a versatile and highly valuable building block for the discovery of novel kinase inhibitors. Its well-defined reactive sites allow for predictable and efficient synthetic diversification through cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols detailed herein provide a solid, experimentally grounded framework for researchers to begin their exploration. By leveraging this scaffold, particularly in the context of p38 MAP kinase and other targets where a hinge-binding pyridinamine is advantageous, drug discovery professionals can accelerate the generation of new, potent, and selective therapeutic candidates. Future work will undoubtedly see this and related scaffolds applied to an even broader range of kinase targets, further cementing the importance of functionalized pyridines in modern medicinal chemistry.
References
-
Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 19(22), 6423-6428. Available at: [Link]
-
Yousefian, M., et al. (2015). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 14(3), 819–827. Available at: [Link]
-
Duffy, K. J., et al. (2005). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. Current Topics in Medicinal Chemistry, 5(10), 963-984. Available at: [Link]
- U.S. Patent US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
U.S. Patent US-9751837-B2. (2017). Kinase inhibitors. Available at: [Link]
-
Hong, F., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 16(7), 823-861. Available at: [Link]
- U.S. Patent WO2012040499A3. (2012). Metabolic inhibitors.
-
Fitzgerald, C. E., et al. (2001). Phenoxypyrimidine Inhibitors of p38alpha Kinase: Synthesis and Statistical Evaluation of the p38 Inhibitory Potencies of a Series of 1-(piperidin-4-yl). Bioorganic & Medicinal Chemistry Letters, 11(9), 1123-6. Available at: [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Sagramora, R., et al. (2019). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 24(17), 3066. Available at: [Link]
-
Chem-Impex International. (n.d.). 3-Amino-4-methoxypyridine. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Anderson, K. W., et al. (2006). The Development of a Second-Generation Catalyst System for the Amination of Aryl Halides. Angewandte Chemie International Edition, 45(38), 6523-6527. Available at: [Link]
-
Borra, S., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 19(18), 4786–4789. Available at: [Link]
-
Bhayana, B., et al. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 13(12), 3242–3245. Available at: [Link]
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- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-4-methoxypyridin-3-amine. Recognizing the prevalence of the aminopyridine scaffold in medicinal chemistry, these application notes offer a detailed experimental protocol, an in-depth discussion of the underlying mechanistic considerations, and strategies for optimizing reaction conditions. The protocol is designed to be a robust starting point for the synthesis of novel 3-amino-4-methoxy-5-arylpyridine derivatives, which are valuable building blocks in drug discovery programs.
Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this reaction has become indispensable for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction typically involves the coupling of an organohalide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[3][4][5]
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the organohalide (in this case, this compound), forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organoboron species, activated by the base, then undergoes transmetalation, where the organic moiety is transferred from the boron atom to the palladium(II) center, displacing the halide.[5][6]
-
Reductive Elimination: Finally, the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Considerations for Coupling with this compound
The substrate, this compound, presents specific characteristics that must be considered for successful coupling:
-
Electronic Effects: The pyridine ring is electron-deficient, which generally facilitates oxidative addition compared to electron-rich aromatic systems.[7] However, the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups counteracts this effect to some extent. The amino group, in particular, can increase the electron density of the ring, potentially slowing the oxidative addition step.[8]
-
Coordinating Groups: The amino group and the pyridine nitrogen can act as ligands for the palladium catalyst. This coordination can sometimes inhibit catalysis. The choice of a suitable phosphine ligand is crucial to compete with this coordination and maintain catalytic activity.[9][10]
-
Steric Hindrance: While not severely hindered, the substituents flanking the bromine atom may influence the approach of the bulky palladium catalyst. The use of bulky phosphine ligands can often overcome moderate steric hindrance.[8]
Detailed Experimental Protocol
This protocol is a robust starting point and may require optimization for specific arylboronic acids.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting material (limiting reagent) |
| Arylboronic acid | Coupling partner |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium catalyst |
| K₂CO₃ or K₃PO₄ | Base |
| 1,4-Dioxane and Water | Solvent system |
| Schlenk flask or microwave vial | Reaction vessel for inert atmosphere |
| Magnetic stirrer and heating mantle/oil bath | For mixing and heating |
| Inert gas (Argon or Nitrogen) | To create an oxygen-free environment |
| Standard glassware for workup and purification | Extraction and chromatography |
| TLC plates and LC-MS | Reaction monitoring |
| Silica gel | Stationary phase for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).[11][12]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is crucial to prevent catalyst degradation and homocoupling of the boronic acid.[13][14]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).[12][15] Then, add degassed solvents, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio), via syringe.[12][16]
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[12][13]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).[17]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel. Given the polar nature of the aminopyridine product, a polar eluent system such as ethyl acetate/hexanes or dichloromethane/methanol may be required.[18]
Optimization Strategies
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Pd(PPh₃)₄, Pd(dppf)Cl₂, and Buchwald-type pre-catalysts (e.g., with SPhos or XPhos ligands).[10][15] | Electron-rich and bulky phosphine ligands can enhance the rates of oxidative addition and reductive elimination, which is beneficial for electron-rich or sterically hindered substrates.[8] N-heterocyclic carbene (NHC) catalysts are also highly active.[5][15] |
| Base | K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ can also be used, particularly with boronic esters.[11] | The choice of base is critical for activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[11] |
| Solvent | 1,4-Dioxane/water, DME/water, or toluene/ethanol/water are common choices.[4][16] For substrates with poor solubility, DMF or MeTHF can be considered.[19][20] | The solvent system must be able to dissolve the reactants and the base to a sufficient extent. Biphasic systems are common and often facilitate the reaction.[3] |
| Temperature | 80-110 °C is a typical range. Microwave irradiation can significantly shorten reaction times.[21] | Higher temperatures can overcome activation barriers but may also lead to decomposition. |
Product Characterization
The purified product should be characterized by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a versatile and powerful route to a diverse range of 3-amino-4-methoxy-5-arylpyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, and by maintaining a rigorously inert atmosphere, high yields of the desired products can be achieved. The protocol and optimization strategies outlined in this document serve as a comprehensive guide for researchers in drug discovery and synthetic chemistry to successfully employ this important transformation.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]
-
PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed. (2006). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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N-Alkylation of 5-Bromo-4-methoxypyridin-3-amine: Reaction Conditions and Mechanistic Considerations
An Application Note and Protocol Guide
Abstract
This technical guide provides detailed protocols and mechanistic insights for the N-alkylation of 5-bromo-4-methoxypyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The N-alkylation of aminopyridines is a fundamental transformation, yet it presents challenges such as control of selectivity (mono- vs. di-alkylation) and managing the nucleophilicity of the heterocyclic amine. This document outlines several robust methodologies, from classical approaches using alkyl halides to modern catalytic systems, to facilitate the efficient and selective synthesis of N-alkylated derivatives. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, choice of reagents, and optimization strategies to ensure reliable and reproducible outcomes for researchers in drug development and synthetic chemistry.
Introduction: The Significance of N-Alkylated Pyridinamines
N-alkylated aminopyridines are privileged scaffolds in modern pharmacology and functional materials. The introduction of an alkyl group on the nitrogen atom of the amino group can significantly modulate the parent molecule's physicochemical properties, including its lipophilicity, basicity, and ability to participate in hydrogen bonding. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles in drug candidates. For instance, N-alkylation can enhance cell permeability, improve metabolic stability, and introduce new vectors for interaction with biological targets.
This compound is a particularly interesting starting material due to its trifunctional nature, presenting sites for N-alkylation, cross-coupling at the bromine-substituted position, and potential O-demethylation. The electronic properties of the pyridine ring, influenced by the electron-donating methoxy group and the electron-withdrawing bromo group, also affect the reactivity of the amino group. This guide will focus on the selective N-alkylation of this substrate.
Reaction Mechanisms and Key Considerations
The N-alkylation of an amine is fundamentally a nucleophilic substitution reaction (SN2) where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom of the alkylating agent.
A primary challenge in the N-alkylation of primary amines is the potential for overalkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[1][2][3] Controlling the stoichiometry of the reagents, reaction temperature, and choice of base are critical to achieving mono-alkylation.
Visualizing the General N-Alkylation Workflow
Sources
Purification of 5-Bromo-4-methoxypyridin-3-amine derivatives by chromatography
Application Note & Protocol
Strategic Purification of 5-Bromo-4-methoxypyridin-3-amine Derivatives by Chromatography: A Guide for Medicinal Chemists
Abstract
This guide provides a comprehensive framework for the chromatographic purification of this compound and its derivatives, a class of compounds vital to pharmaceutical research and drug development. The inherent chemical properties of substituted pyridines—specifically their basicity—present unique challenges in chromatographic separations, often leading to issues like peak tailing and low recovery on standard silica gel. This document moves beyond a simple recitation of steps, delving into the causality behind methodological choices. We will explore systematic protocols for Thin-Layer Chromatography (TLC) method development, preparative-scale purification via normal-phase flash chromatography, and high-resolution separation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols are designed to be self-validating, incorporating troubleshooting strategies to address common purification hurdles and ensure the isolation of highly pure materials essential for downstream applications.
Introduction: The Challenge and Imperative of Purity
Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The this compound framework, in particular, offers a versatile platform for generating compound libraries through functionalization of its amino and bromo moieties. The purity of these intermediates is not merely a matter of academic rigor; it is a critical determinant of the safety, efficacy, and reproducibility of subsequent synthetic transformations and biological assays.[1][2]
However, the purification of pyridine derivatives is frequently complicated by the basic nitrogen atom in the pyridine ring. This basicity leads to strong, non-ideal interactions with the acidic silanol groups present on the surface of standard silica gel, the most common stationary phase for flash chromatography.[3] These interactions can cause significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[3][4] Therefore, a successful purification strategy requires a nuanced approach that anticipates and mitigates these challenges.
Foundational Step: Method Development with Thin-Layer Chromatography (TLC)
Before committing a crude reaction mixture to a preparative column, it is imperative to develop an effective separation method using TLC. This rapid and inexpensive technique provides a reliable forecast of the separation achievable in flash column chromatography.[5]
The primary goal of TLC analysis is to identify a solvent system (mobile phase) that provides a good separation between the desired product and its impurities, with a target Retention Factor (Rf) of approximately 0.2-0.3 for the product.[5] This Rf range ensures that the compound will elute from a flash column in a reasonable volume of solvent, without eluting too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).
Experimental Protocol: TLC Method Development
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (with UV254 indicator).[5]
-
Elution: Place the spotted TLC plate in a developing chamber containing a pre-selected solvent system. A good starting point for many pyridine derivatives is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).[5][6][7]
-
Solvent Screening: Develop the TLC plate in various solvent systems, systematically increasing the polarity. For example:
-
80:20 Hexane:EtOAc
-
60:40 Hexane:EtOAc
-
50:50 Hexane:EtOAc
-
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.[5]
-
Analysis and Optimization:
-
If the product Rf is too high (>0.5): Decrease the polarity of the mobile phase (increase the proportion of Hexane).
-
If the product Rf is too low (<0.1) or remains on the baseline: Increase the polarity of the mobile phase (increase the proportion of EtOAc). For very polar compounds, a stronger solvent system like 5% Methanol in DCM may be necessary.[7]
-
If streaking or tailing is observed: This indicates strong interaction with the silica. Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase to neutralize the acidic silanol sites.[3][8]
-
Workhorse Purification: Normal-Phase Flash Column Chromatography
Flash column chromatography is the standard method for purifying gram-scale quantities of organic compounds.[9] The protocol below is designed for robust and efficient purification of this compound derivatives.
Core Principle: Mitigating Acidity
The key to successfully purifying basic amines on silica gel is to suppress the undesirable interactions with acidic silanol groups. This is most effectively achieved by incorporating a small percentage of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase.[10] The competing base preferentially interacts with the active silanol sites, effectively shielding the target amine from these interactions and resulting in sharper, more symmetrical peaks.[3]
Experimental Protocol: Flash Column Purification
-
Column Preparation (Slurry Packing):
-
Select a column size appropriate for the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[5]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase identified during TLC analysis.
-
Pour the slurry into the column and use gentle pressure or tapping to ensure a uniformly packed bed, free of air bubbles or cracks.[1] Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1][5]
-
Carefully add this powder to the top of the packed column, creating a uniform layer. Add a thin layer of sand on top to prevent disturbance.[1] This dry loading technique prevents dissolution issues at the column head and leads to sharper bands and better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase determined by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., EtOAc). A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane.[5] This ensures that non-polar impurities wash out first, followed by the product, and then more polar impurities.
-
Collect the eluent in appropriately sized fractions (e.g., 10-20 mL).
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting material under high vacuum to remove any residual solvent.
-
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, cost-effective choice for normal-phase chromatography.[5] |
| Mobile Phase (Initial) | Hexane/Ethyl Acetate (95:5 to 80:20) | Good starting point for moderately polar compounds.[6] |
| Mobile Phase (Polar) | DCM/Methanol (99:1 to 95:5) | Effective for more polar derivatives that do not move in Hex/EtOAc.[7] |
| Basic Modifier | 0.1-1% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing of basic amines.[3][10] |
| Loading Method | Dry Loading | Provides superior resolution and prevents band broadening at the column inlet.[5] |
High-Resolution Purification: Reverse-Phase HPLC
For challenging separations of closely related isomers or for achieving analytical-grade purity (>99%), Reverse-Phase HPLC (RP-HPLC) is the method of choice.[2][11] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.
Core Principle: pH Control
In reverse-phase, controlling the pH of the mobile phase is critical for basic compounds.[3] By using an acidic mobile phase (e.g., pH 2.5-3), the basic pyridine nitrogen is protonated. This protonation ensures consistent interaction with the stationary phase and, crucially, masks the interactions with any residual silanol groups on the C18 packing, leading to sharp, symmetrical peaks.
General Protocol: Preparative RP-HPLC
-
Column: A C18-bonded silica column is the most common choice for reverse-phase separation of aromatic amines.[11][12]
-
Mobile Phase:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid).
-
Solvent B: Acetonitrile or Methanol with the same acidic modifier.
-
-
Method Development: An analytical HPLC is used to develop a gradient that separates the target compound from impurities.
-
Purification: The developed method is scaled up to a preparative HPLC system. The crude sample is dissolved in a minimal amount of a solvent like DMSO or DMF, filtered, and injected.
-
Fraction Collection: Fractions are collected based on the UV detector signal.
-
Isolation: The organic solvent (Acetonitrile/Methanol) is removed by rotary evaporation. The remaining aqueous solution is often freeze-dried (lyophilized) to yield the purified compound, typically as a salt (e.g., TFA salt).
Visualization of Workflows
A clear understanding of the process flow is essential for efficient and logical execution.
Caption: High-level workflow for the purification of pyridine derivatives.
Caption: Troubleshooting logic for peak tailing in normal-phase chromatography.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[3] | Add a basic modifier (0.1-1% triethylamine or NH4OH) to the mobile phase to neutralize the silanol groups.[3][10] |
| Poor Resolution / Co-elution of Impurities | The chosen solvent system does not have adequate selectivity for the components. | Try a different solvent system. For example, if Hexane/EtOAc fails, try DCM/Methanol or Toluene/EtOAc. A change in solvent can alter selectivity.[8] For very difficult separations, consider RP-HPLC.[3] |
| Low Recovery / Compound Stuck on Column | The compound is highly polar and adsorbs irreversibly to the silica. The compound may be unstable and degrading on the acidic silica gel.[3][4] | First, try eluting the column with a very strong mobile phase (e.g., 10-20% MeOH in DCM with 1% NH4OH). To test for instability, run a 2D TLC: spot the compound, run the plate, dry, rotate 90 degrees, and run again in the same solvent. If spots appear off the diagonal, degradation is occurring.[4] In this case, switch to a more inert stationary phase like neutral alumina or use reverse-phase chromatography. |
| Crude material insoluble for loading | The crude product is not soluble in the mobile phase or a volatile solvent for dry loading. | Dissolve the sample in the minimum amount of a strong but compatible solvent (like DMF, NMP, or DMSO), then adsorb onto a larger quantity of silica gel or Celite before evaporating to dryness under high vacuum. |
References
- Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chrom
- Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage.
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry.
- Purification of different Pyridines using Waters X-bridge prep column.
- Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.
- Ion‐Pair Reversed‐Phase HPLC Determination of Arom
- How do I purify ionizable organic amine compounds using flash column chrom
- The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass.
- Thin Layer Chrom
- Purification of Organic Compounds by Flash Column Chrom
- BGD Group TLC System. BGD Group.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
- Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chrom
- Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. Benchchem.
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Chromatography [chem.rochester.edu]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. orgsyn.org [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Bromo-4-methoxypyridin-3-amine as a Strategic Intermediate in Novel Fungicide Discovery
Introduction: The pyridine ring is a cornerstone scaffold in modern agrochemical design, prized for its versatile reactivity and its presence in numerous high-performing herbicides, insecticides, and fungicides.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's biological activity, metabolic stability, and environmental profile. Within this context, 5-Bromo-4-methoxypyridin-3-amine emerges as a highly valuable, yet underexplored, intermediate. Its specific arrangement of a reactive bromine atom (ideal for cross-coupling reactions), a nucleophilic amine group (for amide bond formation), and a methoxy group (to modulate electronic properties and lipophilicity) presents a unique opportunity for the rapid generation of diverse chemical libraries.
This guide provides a comprehensive framework for researchers and drug development professionals on the application of this compound as a strategic building block in the synthesis and evaluation of a new generation of fungicides, hypothetically targeting the Succinate Dehydrogenase (SDH) enzyme.
Part 1: Scientific Rationale - Targeting Succinate Dehydrogenase
The pyridine carboxamide chemical class has proven to be exceptionally effective as fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain.[3][4] The fungicide boscalid, a pyridine carboxamide, was a breakthrough product with a broad spectrum of activity.[3] The mode of action is the disruption of the fungus's energy production cycle, which ultimately leads to cell death.[4]
The structure of this compound is ideally suited for the synthesis of novel SDHI candidates. The 3-amine group can be readily acylated to form the critical carboxamide linkage, while the 5-bromo position serves as a versatile handle for introducing additional complexity and diversity via palladium-catalyzed cross-coupling reactions, a common strategy to enhance biological efficacy.[5][6]
Part 2: Synthetic Protocol - From Intermediate to Lead Compound
This section details a robust, two-step synthetic pathway to generate a hypothetical lead compound, N-(5-(4-chlorophenyl)-4-methoxypyridin-3-yl)-2-(trifluoromethyl)benzamide (LC-F101) , starting from this compound.
Experimental Workflow: Synthesis of LC-F101
Sources
- 1. researchgate.net [researchgate.net]
- 2. believechemical.com [believechemical.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 5-Bromo-4-methoxypyridin-3-amine
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of 5-Bromo-4-methoxypyridin-3-amine, a pivotal intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate purity and concentration assessment in drug development and manufacturing, we present three validated analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is designed to be a self-validating system, grounded in the principles of scientific integrity and aligned with international regulatory standards, such as the ICH Q2(R2) guidelines.[1][2] This document serves as a practical resource for researchers, analytical scientists, and quality control professionals, providing not only step-by-step protocols but also the underlying scientific rationale for experimental choices to ensure reliable and reproducible results.
Introduction: The Analytical Imperative
This compound (CAS No. 31872-78-3) is a substituted pyridine derivative whose structural features make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, the development of accurate and reliable analytical methods for its quantification is not merely a procedural step but a cornerstone of quality assurance.
This application note provides a multi-faceted approach to the quantification of this analyte, addressing different analytical needs from routine quality control to primary characterization. We will explore:
-
Reversed-Phase HPLC (RP-HPLC): A high-throughput, robust method ideal for routine purity testing and quality control in a manufacturing environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for trace-level detection and identification of impurities, often requiring derivatization.
-
Quantitative NMR (qNMR): A primary ratio method that provides direct, highly accurate quantification without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials.[5]
Each section is structured to provide a theoretical foundation, a detailed experimental protocol, and a discussion of method validation in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate that each analytical procedure is fit for its intended purpose.[6]
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
Principle and Rationale
Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and reproducibility.[7] This method separates the analyte from potential impurities based on its hydrophobic interactions with a non-polar stationary phase (typically C18). This compound, being a moderately polar molecule, is well-retained on a C18 column and can be eluted using a mixture of an aqueous buffer and an organic solvent like acetonitrile. Detection is achieved using a UV detector, as the pyridine ring system contains a strong chromophore. The choice of a gradient elution is strategic; it ensures that impurities with a wide range of polarities can be effectively separated from the main analyte peak while maintaining good peak shape and reasonable run times.
Experimental Workflow: HPLC
Caption: Workflow for quantification of this compound by HPLC.
Detailed Protocol
2.3.1. Instrumentation and Chromatographic Conditions
-
System: HPLC or UPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
2.3.2. Reagent and Solution Preparation
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Prepare the sample in the same manner as the standard solution.
2.3.3. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
System Suitability Test (SST): Inject the Standard Solution five times. The system is deemed suitable for analysis if the criteria in Table 1 are met. This is a mandatory step to ensure the performance of the chromatographic system.[8]
-
Inject the Sample Solution in duplicate.
-
Calculate the concentration or purity of the analyte using the peak areas from the chromatograms based on the external standard method.
Method Validation and Data
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[1][9] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Typical Result |
| System Suitability | RSD of peak area ≤ 2.0% for 5 injections. Tailing factor: 0.8 - 1.5. Theoretical plates > 2000.[7] | RSD = 0.5%, Tailing factor = 1.1, Plates = 8500 |
| Specificity | Analyte peak is free from interference from blank and known impurities. | Peak purity index > 0.999 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | r² = 0.9998 (Range: 10-200 µg/mL) |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. | 99.5% - 101.2% |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%. | Repeatability RSD = 0.6%, Intermediate RSD = 1.1% |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL |
| Table 1: Summary of HPLC Method Validation Parameters. |
Method 2: Quantification by GC-MS
Principle and Rationale
GC-MS offers exceptional sensitivity and specificity, making it ideal for trace analysis and confirmation of identity. The primary challenge with analyzing polar, nitrogen-containing compounds like this compound by GC is their tendency to exhibit poor peak shape and thermal instability. To overcome this, chemical derivatization is employed.[10] Acylation of the primary amine group with an agent like trifluoroacetic anhydride (TFAA) replaces the active hydrogen, reducing polarity and increasing volatility. This results in sharp, symmetrical peaks and improved chromatographic performance. Mass spectrometric detection, particularly in Selected Ion Monitoring (SIM) mode, provides high selectivity and allows for quantification at levels significantly lower than HPLC-UV.
Experimental Workflow: GC-MS
Caption: Workflow for quantification of this compound by GC-MS.
Detailed Protocol
3.3.1. Instrumentation and Conditions
-
System: Gas chromatograph with an autosampler coupled to a Mass Spectrometer.
-
Column: Rxi-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector: Splitless mode, 270 °C.
-
Oven Program: Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (to be determined from a full scan analysis of a concentrated standard).
3.3.2. Derivatization and Sample Preparation
-
Prepare stock solutions of the standard and sample in a suitable aprotic solvent (e.g., Ethyl Acetate) at approximately 1 mg/mL.
-
In a GC vial, place 100 µL of the stock solution.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature. Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of Ethyl Acetate for analysis.
3.3.3. Analysis Procedure
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire data in SIM mode.
-
Quantify using a calibration curve prepared from derivatized standards.
Method Performance
GC-MS methods are valued for their low detection limits.
| Parameter | Typical Result |
| Specificity | High, based on retention time and specific mass fragments. |
| Linearity (r²) | r² ≥ 0.998 |
| LOD & LOQ | LOD ≈ 0.01 µg/mL; LOQ ≈ 0.03 µg/mL (in solution) |
| Table 2: Summary of GC-MS Method Performance Characteristics. |
Method 3: Absolute Quantification by qNMR Spectroscopy
Principle and Rationale
Quantitative NMR (qNMR) is a primary analytical method that quantifies a substance by relating the integral of a specific resonance signal to the number of protons giving rise to it.[11] Unlike chromatographic techniques, qNMR does not require an identical reference standard of the analyte for calibration. Instead, a certified internal standard of known purity and concentration is added to the sample.[5] The concentration of the analyte is determined by comparing the integral of one of its characteristic signals with the integral of a known signal from the internal standard. This method is exceptionally accurate and is often used to certify the purity of reference materials themselves. Key to success is the selection of a suitable internal standard (e.g., maleic acid) whose signals do not overlap with the analyte's signals and ensuring experimental conditions that allow for complete spin-lattice relaxation.
Experimental Workflow: qNMR
Caption: Workflow for purity determination by Quantitative NMR (qNMR).
Detailed Protocol
4.3.1. Instrumentation and Key Parameters
-
System: NMR Spectrometer (≥ 400 MHz).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic Acid (Certified Reference Material).
-
Relaxation Delay (d1): ≥ 5 x T₁ (T₁ is the longest spin-lattice relaxation time of the signals being integrated). A value of 30 seconds is often a conservative starting point.
-
Pulse Angle: 90°.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
4.3.2. Sample Preparation
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
4.3.3. Analysis and Calculation
-
Acquire the ¹H NMR spectrum using the quantitative parameters specified above.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard. For Maleic Acid in DMSO-d₆, the two olefinic protons appear as a singlet around δ 6.2 ppm. For the analyte, a well-resolved aromatic proton signal should be chosen.
-
Calculate the purity of the analyte using the following formula:
PurityAnalyte (%) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (Analyte: 203.04 g/mol ; Std: 116.07 g/mol )[3]
-
m: Mass
-
PurityStd: Purity of the internal standard (%)
-
| Parameter | Requirement |
| Internal Standard | Certified purity, stable, non-volatile, signals do not overlap with analyte. |
| Relaxation Delay | Must be sufficient for full relaxation of all integrated nuclei. |
| Signal Selection | Use well-resolved singlet signals where possible. |
| Signal-to-Noise | > 150:1 for accurate integration. |
| Table 3: Critical Parameters for Accurate qNMR. |
Method Comparison and Summary
| Attribute | RP-HPLC-UV | GC-MS | qNMR |
| Principle | Polarity-based separation | Volatility-based separation | Nuclear magnetic resonance |
| Primary Use | Routine QC, purity assay | Trace impurity analysis, ID | Purity of reference standards |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL) | Moderate (mg/mL) |
| Specificity | Moderate | Very High | Very High |
| Sample Prep | Simple dissolution | Derivatization required | Accurate weighing required |
| Throughput | High | Moderate | Low |
| Calibration | External standard required | External standard required | Internal standard (not analyte) |
Table 4: Comparison of Analytical Methods.
The choice of analytical method depends on the specific requirements of the analysis. For routine quality control and release testing, the robustness and high throughput of RP-HPLC make it the ideal choice. When the highest sensitivity is required for detecting trace-level impurities, GC-MS is superior. For the definitive assignment of purity to a reference material or for analyses where an identical standard is unavailable, qNMR is the unparalleled gold standard.
References
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Guidance Q14 / Q2(R2)
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- CAS 31872-78-3 this compound. Alfa Chemistry.
- 5-Bromo-2-methoxypyridin-3-amine PubChem CID 44754869. PubChem.
- This compound Chemical Properties. Chongqing Chemdad Co., Ltd.
- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review. (2021). PubMed.
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
- GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: 5-Bromo-4-methoxypyridin-3-amine in the Synthesis of PI3K/mTOR Dual Inhibitors
Abstract
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target PI3K and mTOR have emerged as a promising strategy to overcome the resistance mechanisms associated with single-target agents, such as the reactivation of AKT signaling upon mTOR-only inhibition.[1] This guide provides an in-depth technical overview and detailed protocols for utilizing 5-Bromo-4-methoxypyridin-3-amine , a key heterocyclic building block, in the synthesis of potent PI3K/mTOR dual inhibitors. We will explore the underlying rationale for dual inhibition, detail a robust synthetic workflow, and present representative data, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile intermediate.
The PI3K/AKT/mTOR Pathway: A Central Hub in Cancer Signaling
The PI3K/AKT/mTOR pathway is a complex and highly conserved signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors by extracellular stimuli like growth factors.[2] This activation recruits and activates Class I PI3Ks at the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).
PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the membrane allows for the phosphorylation and full activation of AKT by other kinases. Activated AKT then modulates a wide array of downstream targets, leading to pro-survival and pro-growth signals.
A crucial downstream effector of AKT is mTOR, a serine/threonine kinase that functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3]
-
mTORC1 directly controls cell growth by promoting protein synthesis (via phosphorylation of S6K and 4E-BP1) and inhibiting autophagy.
-
mTORC2 is involved in several processes, including the full activation of AKT itself through phosphorylation at the Ser473 residue, creating a critical feedback loop.[3]
Given its central role, aberrant activation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[3]
Part A: Synthesis of N-(5-bromo-4-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
This initial step installs the sulfonamide moiety, a key pharmacophore for PI3K/mTOR inhibition, onto the pyridine core. The choice of 2,4-difluorobenzenesulfonyl chloride is based on its prevalence in highly potent inhibitors like GSK2126458. [3] Materials:
-
This compound (1.0 eq, e.g., 2.03 g, 10 mmol)
-
2,4-Difluorobenzenesulfonyl chloride (1.2 eq, e.g., 2.55 g, 12 mmol)
-
Anhydrous Pyridine (10 mL / g of starting amine)
-
Deionized Water
-
Hexane
Protocol:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous pyridine.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until the amine is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,4-difluorobenzenesulfonyl chloride dropwise to the stirred solution over 15-20 minutes.
-
Scientist's Note: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. Dropwise addition at 0 °C helps to control the exothermicity of the reaction.
-
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (approx. 50 mL) and stir vigorously for 1 hour to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold hexane to aid in drying.
-
Dry the resulting solid under vacuum to yield the title compound as an off-white or light-brown solid.
Part B: Suzuki-Miyaura Cross-Coupling to Install the Quinoline Moiety
This step utilizes the bromine atom on the pyridine ring as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and versatile method for forming C-C bonds and is widely used in pharmaceutical synthesis. [4][5] Materials:
-
N-(5-bromo-4-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 eq)
-
Arylboronic acid or ester (e.g., 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water 4:1)
Protocol:
-
In a Schlenk flask, combine the N-(5-bromo-4-methoxypyridin-3-yl)sulfonamide, the arylboronic ester, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Scientist's Note: The choice of catalyst and base is crucial. Pd(PPh₃)₄ is a common choice, but for challenging couplings, catalysts with more specialized ligands like dppf may be required. The base is essential for the transmetalation step of the catalytic cycle. [6]4. Add the degassed solvent system (1,4-Dioxane and Water) via syringe.
-
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide (typically 8-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to afford the final PI3K/mTOR dual inhibitor scaffold.
Representative Data and Structure-Activity Relationship (SAR)
Compounds synthesized using the methoxypyridine scaffold have demonstrated exceptional potency against both PI3K isoforms and mTOR. The data below, compiled from published studies on structurally related inhibitors, highlights the effectiveness of this chemical class.
| Compound ID | Scaffold Type | PI3Kα (IC₅₀/Kᵢ) | mTOR (IC₅₀/Kᵢ) | Reference Cell Line | Cell Proliferation (IC₅₀) | Reference |
| GSK2126458 | 2-Methoxy-pyridin-3-yl sulfonamide | 0.019 nM (Kᵢ) | 0.18 nM (Kᵢ, mTORC1) | BT474 | 0.6 nM | [3] |
| PF-04979064 | Imidazon[1][7]aphthyridine | 1.41 nM (Kᵢ) | 4.51 nM (Kᵢ) | BT20 | 144 nM | [8] |
| Compound 22c | 2-Methoxy-pyridin-3-yl sulfonamide | 0.22 nM (IC₅₀) | 23 nM (IC₅₀) | HCT-116 | 20 nM | [1] |
| NSC765844 | Arylsulfonamide | 1.3 nM (IC₅₀) | 3.8 nM (IC₅₀) | N/A | N/A | [2] |
Key SAR Insights:
-
The sulfonamide linker is a critical component, often forming hydrogen bonds within the kinase active site.
-
The methoxy-pyridine core acts as a hinge-binding motif. The position of the methoxy group (e.g., C2 vs. C4) can subtly influence potency and selectivity.
-
The aryl group introduced via Suzuki coupling (Part B of the protocol) explores a larger pocket of the enzyme. Modifications to this group are a primary way to optimize properties like potency, selectivity, and pharmacokinetics.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of next-generation PI3K/mTOR dual inhibitors. Its trifunctional nature allows for a modular and efficient synthetic strategy, enabling the rapid generation of diverse chemical libraries for lead optimization. The protocols and insights provided in this guide demonstrate a clear and reliable path from this key intermediate to potent dual-acting anticancer agents, empowering researchers to accelerate their drug discovery programs targeting the critical PI3K/AKT/mTOR pathway.
References
-
Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755. Available at: [Link]
-
Gao, Y., et al. (2023). Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. Available at: [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. Available at: [Link]
-
Wang, H., et al. (2012). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 3(6), 491-496. Available at: [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. Available at: [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed. Available at: [Link]
-
Zhang, C., et al. (2020). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 25(23), 5702. Available at: [Link]
-
Alhassan, M., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372. Available at: [Link]
-
Myers, A. G. (1999). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-methoxypyridin-3-amine
Welcome to the technical support center for the synthesis of 5-Bromo-4-methoxypyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. This document provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and expert insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
The synthesis of this molecule typically involves a multi-step process where the sequence of bromination, amination, and methoxylation is crucial. Two common retrosynthetic pathways are generally considered, each with its own set of advantages and challenges.
-
Route A: Late-Stage Bromination. This is often the most direct approach, starting from a commercially available or easily synthesized 3-amino-4-methoxypyridine. The key step is the regioselective electrophilic bromination at the C-5 position. The strong activating and ortho-, para-directing effects of both the amino and methoxy groups synergistically favor substitution at this position.
-
Route B: Amination of a Dihalo-Precursor. This strategy involves starting with a precursor like 3,5-dibromo-4-methoxypyridine or 5-bromo-3-halo-4-methoxypyridine. The final step is a nucleophilic amination, often accomplished via a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.
The choice between these routes depends on starting material availability, cost, and the specific challenges encountered in the laboratory.
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Key Optimization Points:
-
Ligand Choice: Heterocyclic substrates can be challenging. Standard ligands may not be effective. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition. [1]* Base Selection: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide is the standard. However, if your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require higher temperatures or longer reaction times. [2]* Solvent and Temperature: The reaction must be run under strictly anhydrous and anaerobic conditions. Common solvents include toluene, 1,4-dioxane, or CPME. [1]If solubility is an issue, a higher temperature may be required, which in turn necessitates a solvent with a higher boiling point.
-
Microwave Chemistry: For difficult couplings, microwave irradiation can dramatically reduce reaction times and improve yields by accessing higher temperatures and pressures safely. This has been shown to be effective for the amination of bromopyridines. [3]
Q4: How can I effectively purify the final this compound product?
Purification is critical to obtaining material suitable for downstream applications. The basicity of the pyridine nitrogen and the amino group can complicate standard purification methods.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Be mindful that the product is an amine and can be protonated. A basic wash (e.g., with saturated NaHCO₃ solution) will ensure the product is in its free-base form, maximizing its solubility in organic extraction solvents like ethyl acetate or DCM.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes is a good starting point.
-
Tailing Reduction: Amine-containing compounds often "tail" on silica gel due to interaction with acidic silanol groups. To mitigate this, you can either pre-treat the silica with triethylamine (Et₃N) or add a small amount (0.5-1%) of Et₃N or ammonium hydroxide to the eluent system.
-
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an excellent final purification step to obtain highly pure, crystalline material. A solvent screen (e.g., ethyl acetate/hexanes, ethanol/water, toluene) should be performed to identify suitable conditions.
Experimental Protocol: Regioselective Bromination (Route A)
This protocol provides a robust starting point for the synthesis via late-stage bromination.
Materials:
-
3-Amino-4-methoxypyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-amino-4-methoxypyridine in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add NBS portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction mixture may change color.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ solution to destroy any unreacted bromine species.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford this compound as a solid.
References
- Vertex Pharmaceuticals, Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. U.S.
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. [Link]
-
Kozlov, A. et al. (2005). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. [Link]
-
Rahman, M. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. [Link]
-
Bhatti, R. et al. (2023). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. MDPI. [Link]
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. [Link]
-
Pearson Education. (2024). EAS Reactions of Pyridine. Pearson+. [Link]
-
Wiedemann, S. et al. (2019). Regioselective Synthesis of Thieno[3,2‐b]quinolones by Acylation/Two‐Fold Buchwald–Hartwig Reactions. ResearchGate. [Link]
-
ACS Publications. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link]
- Google Patents. (2015). Method for preparing 3-bromo-4-methylpyridine. CN104945314A.
-
LibreTexts Chemistry. (2024). Heterocyclic Amines. [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
-
Reddy, G. J. et al. (2007). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. ResearchGate. [Link]
-
Butkiewicz, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Pearson Education. (2024). EAS Reactions of Pyridine Practice Problems. Pearson+. [Link]
-
Wamser, C. (2010). Puzzling Pyridine Problem Probed. ChemistryViews. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Dean, A. et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. [Link]
Sources
Technical Support Center: Synthesis of 5-Bromo-4-methoxypyridin-3-amine
Welcome to the technical support resource for the synthesis of 5-Bromo-4-methoxypyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will address the most common challenges and side reactions encountered in the lab through a practical, question-and-answer format. Our focus is on the underlying chemical principles to empower you to troubleshoot and optimize your reaction outcomes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound is consistently low. What are the most critical steps and potential pitfalls in a typical synthetic sequence?
A1: Low overall yield is a common issue often stemming from cumulative losses across a multi-step synthesis. The most prevalent route involves the nitration of a 4-substituted pyridine, followed by reduction, and subsequent bromination. Each step presents unique challenges.
A plausible and efficient synthetic pathway is outlined below. The most critical step is typically the final electrophilic bromination, where regioselectivity is paramount.
Caption: A common synthetic workflow for this compound.
Key Pitfalls:
-
Nitration (Step 2): Harsh nitrating conditions can lead to side products or degradation. Careful control of temperature and the rate of addition is crucial.
-
Reduction (Step 3): Incomplete reduction of the nitro group is a frequent problem. The choice of reducing agent and catalyst activity is key. For example, reduction using iron in acetic acid is effective for similar substrates.[1]
-
Bromination (Step 4): This is the most challenging step. The 4-methoxypyridin-3-amine intermediate has a highly activated ring. Both the amino and methoxy groups are ortho-, para-directing, leading to a high risk of over-bromination and the formation of regioisomers.[2]
Q2: My final product is contaminated with a significant amount of a di-brominated impurity. How can I improve the selectivity for mono-bromination?
A2: This is the most frequently reported issue. The formation of 2,5-dibromo-4-methoxypyridin-3-amine is a direct result of the high electron density of the pyridine ring, which is strongly activated by both the C3-amino and C4-methoxy groups.
Mechanistic Insight: The amino group at C3 strongly directs electrophiles to the ortho (C2, C4) and para (C6) positions. The methoxy group at C4 directs to its ortho positions (C3, C5). The desired C5 position is activated by the methoxy group, but the C2 and C6 positions are strongly activated by the amino group. Once the first bromine is added at C5, the ring remains activated enough for a second electrophilic attack, typically at the C2 position.
Caption: Competing reaction pathways during the bromination step.
Troubleshooting & Recommended Protocol:
To favor mono-bromination, you must control the reactivity of the substrate and the electrophile.
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is generally preferred over liquid bromine (Br₂) as it provides a low, steady concentration of the electrophile.[2]
-
Stoichiometry: Use a slight sub-stoichiometric to stoichiometric amount of NBS (e.g., 0.95–1.05 equivalents). Carefully weigh your reagents.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C) to decrease the reaction rate and improve selectivity.
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) are suitable solvents. ACN can sometimes help modulate reactivity.[2]
Detailed Protocol for Selective Mono-bromination:
-
Dissolve 4-methoxypyridin-3-amine (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M concentration) in a flask protected from light.
-
Cool the solution to 0 °C in an ice-water bath under an inert atmosphere (Nitrogen or Argon).
-
Add N-Bromosuccinimide (1.0 eq.) portion-wise over 30-60 minutes. It is critical to add the NBS slowly to avoid localized high concentrations.
-
Monitor the reaction closely by TLC or LC-MS every 15-20 minutes.
-
Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Proceed with a standard aqueous workup and extraction using a solvent like ethyl acetate.
-
Purify the crude product via flash column chromatography on silica gel to separate the desired mono-bromo product from any di-bromo impurity and unreacted starting material.
Q3: I'm observing an impurity with a mass 14 Da lower than my product (M-14), suggesting demethylation. What causes this and how can it be prevented?
A3: The loss of 14 Da (CH₂) strongly indicates the cleavage of the methyl ether to form 5-Bromo-4-hydroxypyridin-3-amine. This side reaction is typically caused by exposure to strong acids, particularly Lewis acids, or high temperatures in the presence of nucleophiles.
Common Causes:
-
Harsh Deprotection Conditions: If any protecting groups were used earlier in the synthesis, their removal with strong acids like HBr or BBr₃ can inadvertently cleave the methoxy group.
-
Acidic Workup: Prolonged exposure to strong acids during workup or purification can facilitate demethylation.
-
High Reaction Temperatures: Certain reaction conditions, especially if run at high temperatures for extended periods, can promote ether cleavage.
Preventative Measures:
-
Use neutral or mildly basic conditions for workup and purification whenever possible.
-
If acidic conditions are unavoidable, keep the exposure time short and the temperature low.
-
When performing reactions on the molecule, such as subsequent cross-coupling reactions, choose catalysts and conditions known to be tolerant of aryl methyl ethers. For instance, many modern palladium catalysts for Suzuki or Buchwald-Hartwig couplings are highly effective under milder basic conditions (e.g., K₂CO₃, K₃PO₄) that will not affect the methoxy group.[3][4]
Summary of Common Impurities
| Impurity | Likely Structure | Δ Mass (vs. Product) | Primary Cause | Identification |
| Di-bromo Adduct | 2,5-Dibromo-4-methoxypyridin-3-amine | +78/80 Da (Br isotope pattern) | Over-bromination (excess NBS, high temp) | LC-MS, ¹H NMR (loss of one aromatic proton signal) |
| Starting Material | 4-Methoxypyridin-3-amine | -78/80 Da | Incomplete bromination | LC-MS, TLC |
| Demethylated Product | 5-Bromo-4-hydroxypyridin-3-amine | -14 Da | Exposure to strong acid or high heat | LC-MS |
| Isomeric Product | e.g., 2-Bromo-4-methoxypyridin-3-amine | 0 Da (isomer) | Poor regiocontrol in bromination | ¹H NMR (different chemical shifts/coupling), HPLC (different retention time) |
References
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017. [Link]
-
This compound - Chemdad. [Link]
-
5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem. [Link]
-
Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - MDPI. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]
-
PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES - Organic Syntheses Procedure. [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. [Link]
Sources
Technical Support Center: Purification of 5-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and answers to frequently asked questions concerning the purification of 5-Bromo-4-methoxypyridin-3-amine, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My compound is showing significant tailing during silica gel column chromatography.
-
Question: Why are the chromatographic peaks for my this compound showing significant tailing on a silica gel column?
-
Answer: Peak tailing with pyridine derivatives on silica gel is a common problem.[1] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to a non-ideal equilibrium during elution, causing the compound to "drag" along the column, resulting in broad, tailing peaks.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%.[2] Alternatively, a solution of 10% ammonia in methanol can be used as a polar component in your solvent system, which can be particularly effective for stubborn amines.[3]
-
Stationary Phase Neutralization: Before packing your column, you can neutralize the silica gel. This can be done by preparing a slurry of the silica gel in your chosen eluent and adding triethylamine until the pH is basic.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be effective for the purification of amines.[4] Alternatively, reversed-phase silica gel (C18) can be used, where the most polar compounds elute first.[4]
-
Issue 2: I am experiencing low recovery of my compound after column chromatography.
-
Question: What are the potential reasons for low recovery of this compound after column chromatography, and how can I mitigate this?
-
Answer: Low recovery can be attributed to several factors, including irreversible adsorption to the stationary phase or degradation of the compound on the acidic silica gel.
Solutions:
-
Deactivate the Silica Gel: As mentioned for peak tailing, neutralizing the silica gel with a base like triethylamine can prevent irreversible adsorption of your basic compound.[2]
-
Gentle Solvent Removal: When concentrating your fractions, use reduced pressure and moderate temperatures to avoid decomposition of your compound, which may be thermally sensitive.
-
Check for On-Column Degradation: To determine if your compound is degrading on the column, you can perform a simple 2D TLC analysis.[1] Spot your crude material on a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent.[1] If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[1]
-
Issue 3: My purified product is an oil and fails to crystallize.
-
Question: I have purified this compound, but it remains an oil. How can I induce crystallization?
-
Answer: The inability of a compound to crystallize can be due to the presence of impurities that inhibit the formation of a crystal lattice, or the compound may be a low-melting solid or an oil at room temperature.
Solutions:
-
High Purity is Key: Ensure your compound is of high purity (>95%) as impurities can significantly hinder crystallization. You may need to repeat the purification step.
-
Solvent Selection for Crystallization:
-
Good Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add an "anti-solvent" in which your compound is poorly soluble until you observe turbidity. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Single Solvent Method: Dissolve your compound in a suitable solvent at an elevated temperature to create a saturated solution. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
-
-
Issue 4: How do I remove residual pyridine from my reaction mixture if it was used as a solvent?
-
Question: My synthesis was conducted in pyridine, and I am struggling to remove it completely during work-up. What are the best methods?
-
Answer: Pyridine can be challenging to remove due to its high boiling point and its ability to form azeotropes with water.[5]
Solutions:
-
Azeotropic Removal: Co-evaporate the reaction mixture with a solvent that forms a lower-boiling azeotrope with pyridine, such as toluene or heptane.[6] Adding the solvent and removing it under reduced pressure several times is often effective.[6]
-
Acidic Wash: During the aqueous work-up, wash the organic layer with a dilute acidic solution, such as 1-5% aqueous HCl.[6] This will protonate the basic pyridine, forming a water-soluble pyridinium salt that will partition into the aqueous layer.[6] Be cautious if your target compound is acid-sensitive.
-
Copper Sulfate Wash: Washing the organic layer with a 10-15% aqueous copper(II) sulfate solution can also be effective, as the copper ions will form a complex with pyridine, sequestering it in the aqueous phase.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in a synthesis of this compound?
-
A1: Impurities in pharmaceutical intermediates can originate from raw materials or be generated as by-products during the reaction.[7] For this compound, potential impurities could include starting materials, regioisomers, or products of over-bromination. A comprehensive Certificate of Analysis (CoA) from the supplier should detail the impurity profile.[8]
-
-
Q2: What are the recommended storage conditions for this compound?
-
A2: It is recommended to store this compound in a cool, dry, dark place under an inert atmosphere.[9] Proper storage is crucial to prevent degradation.
-
-
Q3: What analytical techniques are best for assessing the purity of this compound?
-
A3: A combination of techniques is recommended for a thorough purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity by area percentage.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[10]
-
Quantitative Nuclear Magnetic Resonance (qNMR): Provides an absolute measure of purity against a certified internal standard.[10]
-
-
-
Q4: Is this compound sensitive to acid or base?
-
A4: As a pyridine derivative, the amino group can be protonated by strong acids. While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation or side reactions. It is always advisable to perform stability studies under your specific reaction or purification conditions.
-
Visualizations and Protocols
Troubleshooting Workflow for Column Chromatography
Caption: A logical workflow for troubleshooting common chromatography issues.
Protocol for Neutralizing Silica Gel
-
Prepare Slurry: In a fume hood, combine the required amount of silica gel for your column with your initial, non-polar eluent in a beaker to form a slurry.
-
Add Base: While stirring the slurry, add triethylamine (Et3N) dropwise until the pH of the slurry is basic (you can test this by spotting the supernatant onto pH paper).
-
Equilibrate: Allow the slurry to stir for 15-20 minutes to ensure complete neutralization.
-
Pack Column: Pack the column with the neutralized silica gel slurry as you normally would.
-
Equilibrate Column: Run several column volumes of your initial eluent (containing the same concentration of Et3N) through the packed column before loading your sample.
Data Summary: Solvent Systems for Chromatography
| Polarity | One-Component Systems | Common Two-Component Systems | Modifiers for Amines |
| Non-Polar | Hexanes, Pentane, Petroleum Ether | Ethyl Acetate/Hexane | + 0.1-1% Triethylamine |
| Intermediate | Dichloromethane, Ethyl Acetate | Ether/Hexane | + 0.1-1% Triethylamine |
| Polar | Methanol (up to 10% in DCM)[3] | Methanol/Dichloromethane | 10% Ammonia in Methanol/Dichloromethane[3] |
References
- BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- Sigma-Aldrich. (n.d.). 5-Bromo-4-methoxypyridin-2-amine.
- CymitQuimica. (2023). 5-Bromo-4-methoxypyridin-2-amine Safety Data Sheet.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Sigma-Aldrich. (n.d.). 5-Bromo-4-methoxypyridin-2-amine.
- BenchChem. (2025). Insights on Impurity Control in Pharmaceutical Intermediates.
- Columbia University. (n.d.). Column chromatography.
- PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
- University of Alberta. (n.d.). Column chromatography.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
- BenchChem. (2025). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemdad. (n.d.). This compound.
- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for 5-Bromo-4-methoxypyridin-3-amine
Welcome to the technical support resource for 5-Bromo-4-methoxypyridin-3-amine (CAS No. 31872-78-3). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth information on the stability, storage, and handling of this reagent, along with troubleshooting guides for common synthetic applications. Our goal is to empower you to anticipate challenges, diagnose issues, and achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
A1: Based on its chemical structure, the compound should be stored under controlled conditions to ensure its long-term purity and stability. The primary recommendations are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | The compound is a stable solid with a high boiling point (~304 °C), making refrigeration unnecessary for routine storage.[1] |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | The aminopyridine moiety is susceptible to slow oxidation by atmospheric oxygen, which can lead to the formation of colored impurities over time.[2][3] |
| Light | Keep in Dark Place (Amber Vial) | Aromatic bromides can be sensitive to light, particularly UV wavelengths. Light exposure can induce photodegradation, potentially causing C-Br bond cleavage through a reductive debromination pathway.[4][5] |
| Container | Tightly Sealed Container | This prevents exposure to atmospheric moisture and oxygen. Ensure the container is appropriate for a solid chemical (e.g., glass vial with a secure cap). |
Q2: How stable is this compound in common laboratory solvents?
A2: While specific quantitative stability data is not extensively published, we can infer stability based on the functional groups present:
-
Aprotic Solvents (e.g., THF, Dioxane, DMF, Toluene): The compound is expected to be reasonably stable in dry aprotic solvents for the duration of a typical reaction. However, prolonged storage in solution is not recommended as dissolved oxygen can accelerate degradation. Always use freshly prepared solutions.
-
Protic Solvents (e.g., Methanol, Ethanol): Stability is generally good in neutral protic solvents. However, be aware that some alcohols can act as hydride sources in the presence of certain catalysts, potentially leading to dehalogenation.[6]
-
Aqueous Solutions: Stability in aqueous media is pH-dependent. Under strong acidic conditions, the methoxy group may be susceptible to hydrolysis to form the corresponding hydroxypyridine. The amino group will be protonated, which may alter reactivity and solubility.
Q3: What are the main safety hazards associated with this compound?
A3: This compound should be handled with standard laboratory precautions. It is classified as harmful and an irritant. Key hazard statements include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Potential Degradation Pathways
Understanding how a molecule can degrade is critical for troubleshooting unexpected results. The diagram below illustrates the three primary potential degradation pathways for this reagent based on its structural motifs.
Caption: Potential degradation routes for this compound.
Troubleshooting Guide for Synthetic Applications
This compound is a valuable building block, particularly in cross-coupling reactions. Below are common issues encountered during its use and systematic approaches to resolve them.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
The Suzuki coupling is a primary application for this substrate. Failure is often due to catalyst inhibition or suboptimal reaction conditions.
Possible Cause & Systematic Solution:
-
Catalyst Inhibition: The lone pairs on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, inhibiting the catalytic cycle. This is a very common issue with aminopyridine substrates.[6][8]
-
Solution 1: Ligand Choice. Switch to bulky, electron-rich phosphine ligands. These ligands form stable, active complexes that sterically hinder the coordination of the pyridine nitrogen.
-
Recommended Ligands: SPhos, XPhos, RuPhos, or other Buchwald-type ligands.[6]
-
-
Solution 2: Use a Pre-catalyst. Modern palladium pre-catalysts (e.g., G3 or G4-palladacycles) are designed to generate the active Pd(0) species more reliably and can be more resistant to inhibition.
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring may exhibit reduced reactivity towards oxidative addition, which is often the rate-determining step.
-
Solution: Increase the reaction temperature. If the reaction is run at 80 °C, try increasing to 100-110 °C (solvent permitting). Ensure the chosen ligand is thermally stable.
-
-
Protodeboronation of Boronic Acid/Ester: The boronic acid coupling partner can be degraded, especially in the presence of water and a strong base.[6][9]
-
Solution 1: Use Boronic Esters. Pinacol (Bpin) or MIDA boronates are more stable towards hydrolysis than the corresponding boronic acids.
-
Solution 2: Anhydrous Conditions. Use dry solvents (e.g., dry dioxane or toluene) and ensure the base is anhydrous.
-
Solution 3: Base Selection. The choice of base is critical. Screen different bases. Finely powdered K₃PO₄ or Cs₂CO₃ are often effective.
-
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Issue 2: Formation of a Major Dehalogenated Byproduct
The appearance of 4-methoxypyridin-3-amine as a major byproduct indicates that a hydrodehalogenation process is occurring.
Possible Cause & Systematic Solution:
-
Reductive Conditions: The reaction environment may contain an unintentional source of hydrides.
-
Solution 1: Evaluate Solvent. Some alcohol solvents, particularly isopropanol, can act as hydride donors in the presence of a base and palladium catalyst. If using an alcohol, consider switching to an aprotic solvent like dioxane or toluene.
-
Solution 2: Evaluate Reagents. Ensure that reagents, such as the boronic acid, have not degraded to generate species that could facilitate reduction.
-
Solution 3: Optimize Reaction Time. Minimize reaction time. Once the product is formed, prolonged heating can increase the likelihood of side reactions like dehalogenation. Monitor the reaction by TLC or LC-MS.
-
Issue 3: Poor Solubility of Starting Material
The compound itself or other reagents may have limited solubility in the chosen reaction solvent, leading to a sluggish or incomplete reaction.
Possible Cause & Systematic Solution:
-
Inappropriate Solvent System: The solvent may not be optimal for solubilizing all components at the reaction temperature.
-
Solution 1: Screen Solvents. Test the solubility in a range of common Suzuki coupling solvents, such as Toluene, Dioxane, DMF, or mixtures (e.g., Dioxane/Water). While water can aid in dissolving the base and boronic acid, it can also promote protodeboronation, so a careful balance is needed.[10]
-
Solution 2: Increase Temperature. Solubility often increases with temperature. Ensure you are running the reaction at a temperature sufficient to dissolve the starting materials.
-
References
-
. Google Search.
-
2 . Journal of the American Chemical Society.
-
4 . MDPI.
-
11 . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
12 . Paper Archives.
-
5 . ResearchGate.
-
3 . ResearchGate.
-
13 . Scott Hartley Research Group.
-
6 . Benchchem.
-
10 . ResearchGate.
-
8 . Benchchem.
-
9 . National Institutes of Health.
-
1 . Chemdad.
-
7 . BLD Pharm.
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1232431-11-6|5-Bromo-4-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. KINETIC REGULARITIES IN THE OXIDATION OF AMINOPYRIDINES [paper.researchbib.com]
- 13. Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks – Hartley Group | Miami University [hartleygroup.org]
Technical Support Center: 5-Bromo-4-methoxypyridin-3-amine NMR Spectral Analysis
Welcome to the technical support center for the NMR analysis of 5-Bromo-4-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in acquiring and interpreting the NMR spectra of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific experimental issues.
Understanding the Molecule: Predicted NMR Spectral Characteristics
Due to the absence of a publicly available, experimentally verified NMR spectrum for this compound, we have compiled a predicted spectrum based on established substituent effects on the pyridine ring. This serves as a baseline for what to expect in your analysis.
The structure of this compound is as follows:
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three distinct signals: two aromatic protons and a singlet for the methoxy group protons. The amine protons will likely appear as a broad singlet.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H-2 | ~8.0 - 8.2 | s | 1H | The proton at the 2-position is adjacent to the nitrogen and is expected to be the most downfield of the aromatic protons. |
| H-6 | ~7.8 - 8.0 | s | 1H | The proton at the 6-position is also adjacent to the nitrogen but may be slightly shielded compared to H-2 due to the electronic effects of the other substituents. |
| -OCH₃ | ~3.9 - 4.1 | s | 3H | The methoxy group protons will appear as a sharp singlet in a typical chemical shift range for methoxy groups on an aromatic ring. |
| -NH₂ | ~3.5 - 5.5 | br s | 2H | The amine protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary significantly with concentration and solvent.[1][2] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~145 - 150 | This carbon is adjacent to the nitrogen and is expected to be downfield. |
| C-3 | ~125 - 130 | The carbon bearing the amine group. |
| C-4 | ~150 - 155 | The carbon bearing the methoxy group. |
| C-5 | ~105 - 110 | The carbon bearing the bromine atom will be significantly shielded. |
| C-6 | ~140 - 145 | This carbon is adjacent to the nitrogen. |
| -OCH₃ | ~55 - 60 | The methoxy carbon. |
Frequently Asked Questions (FAQs)
Q1: My -NH₂ peak is very broad and difficult to integrate. Is this normal?
A1: Yes, it is very common for the protons of a primary amine to appear as a broad singlet in the ¹H NMR spectrum.[1] This broadening is due to several factors, including:
-
Quadrupole Moment of Nitrogen: The nitrogen-14 nucleus has a quadrupole moment which can lead to rapid relaxation of the attached protons, resulting in signal broadening.
-
Proton Exchange: The amine protons can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities. This exchange happens on the NMR timescale and leads to a broadening of the signal.[1][2]
To confirm that the broad peak corresponds to the amine protons, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The amine protons will exchange with deuterium, and the peak should disappear or significantly decrease in intensity.[1]
Q2: I see more than two signals in the aromatic region of my ¹H NMR spectrum. What could be the cause?
A2: The presence of extra signals in the aromatic region could be due to several reasons:
-
Impurities: The most likely cause is the presence of impurities from the synthesis. Common impurities could include unreacted starting materials or byproducts. A plausible synthetic route to this compound is the bromination of 3-amino-4-methoxypyridine or the amination of a di-substituted pyridine like 3,5-dibromo-4-methoxypyridine. Therefore, you might see signals corresponding to these starting materials.
-
Isomers: It is also possible that you have an isomeric impurity. For example, if the synthesis involved a nucleophilic aromatic substitution, you might have a small amount of a different positional isomer.
-
Solvent Impurities: While less likely to be in the aromatic region, always check for common solvent impurities.[2][3][4][5][6]
Q3: How can I identify the impurities in my sample?
A3: To identify impurities, you can:
-
Check the NMR of Starting Materials: If you have access to the NMR spectra of the starting materials used in the synthesis, compare them to your product's spectrum.
-
Use 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. It can help you identify which aromatic signals belong to the same molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be very powerful for confirming the structure of your main product and identifying the structure of impurities.[1]
-
-
Mass Spectrometry: Obtain a mass spectrum of your sample to identify the molecular weights of any impurities.
Troubleshooting Guide
This section provides a more in-depth guide to common problems encountered during the NMR analysis of this compound.
Problem 1: Unexpected Peaks in the Spectrum
| Possible Cause | Troubleshooting Steps |
| Residual Solvents | Compare the chemical shifts of the unknown peaks with tables of common NMR solvent impurities.[2][3][4][5][6] Ensure your deuterated solvent is of high purity. |
| Starting Materials | A likely precursor is 3-amino-4-methoxypyridine. Its ¹H NMR spectrum would show three aromatic protons. Another potential precursor is 3,5-dibromo-4-methoxypyridine. Compare your spectrum to known spectra of these compounds if available. |
| Byproducts | Depending on the synthetic route, byproducts such as di-aminated or other positional isomers could be present. 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for identifying the structures of these minor components.[1] |
Problem 2: Broad or Poorly Resolved Signals
| Possible Cause | Troubleshooting Steps |
| Poor Shimming | The homogeneity of the magnetic field needs to be optimized. Re-shim the instrument before acquiring the spectrum. |
| Sample Concentration | A highly concentrated sample can lead to broadened signals due to viscosity and intermolecular interactions. Try diluting your sample. |
| Paramagnetic Impurities | Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, you can try passing your sample through a small plug of silica gel or celite. |
| Chemical Exchange | As mentioned for the -NH₂ group, chemical exchange can cause broadening. Running the experiment at a lower temperature can sometimes slow down the exchange and sharpen the signals. |
Experimental Protocols
Protocol 1: D₂O Exchange for Amine Proton Identification
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Allow the sample to settle for a few minutes.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The broad singlet corresponding to the -NH₂ protons should disappear or be significantly reduced in intensity.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in your NMR spectrum.
Caption: A workflow for identifying the source of unexpected peaks in an NMR spectrum.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
Sources
Identifying common impurities in 5-Bromo-4-methoxypyridin-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of 5-Bromo-4-methoxypyridin-3-amine. Understanding and identifying potential impurities is critical for the integrity and reproducibility of your experimental results.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis, purification, and analysis of this compound.
Q1: I see an unexpected peak in the HPLC chromatogram of my synthesized this compound. What could it be?
A1: An unexpected peak could be one of several common impurities. The most likely candidates are unreacted starting materials, intermediates from the synthetic route, or regioisomers formed during the nitration step. Refer to the "Common Impurities and Their Origins" section below for a detailed list and their expected chromatographic behavior. To confirm the identity, it is recommended to use HPLC-MS for mass identification or to synthesize and run standards of the suspected impurities if they are known.
Q2: My final product has a slight discoloration, even after purification. Is this a sign of a significant impurity?
A2: Discoloration, often a yellowish or brownish tint, can be indicative of trace impurities, particularly those with extended chromophores. In the context of this compound synthesis, this could be due to residual nitro-aromatic compounds, such as the nitro intermediate, if the reduction step was incomplete. Even at very low levels, these impurities can impart color. It is also possible that minor degradation has occurred. While it may not always signify a high level of impurity, it is crucial to investigate the cause using spectroscopic and chromatographic methods to ensure it does not impact your downstream applications.
Q3: My NMR spectrum shows more signals in the aromatic region than expected for the pure product. What does this suggest?
A3: The presence of extra signals in the aromatic region of the NMR spectrum is a strong indication of isomeric impurities. During the nitration of 3-bromo-5-methoxypyridine, the nitro group can be directed to different positions on the pyridine ring, leading to the formation of regioisomers. These isomers will have distinct, albeit similar, NMR spectra. 2D NMR techniques like COSY and HMBC can be invaluable in elucidating the exact structures of these isomeric by-products.
Q4: I am struggling to separate my product from a persistent impurity with a very similar retention time in HPLC. What are my options?
A4: Co-elution in HPLC is a common challenge when dealing with structurally similar impurities, such as regioisomers. To improve separation, you can try the following:
-
Method Optimization: Adjust the mobile phase composition (e.g., change the organic modifier, alter the pH if using a pH-stable column), gradient slope, flow rate, or column temperature.
-
Column Selection: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
Alternative Techniques: If chromatographic separation remains challenging, consider preparative HPLC for purification or an alternative purification method like crystallization, if feasible.
Common Impurities and Their Origins
The most probable synthetic route to this compound starts from 3,5-dibromopyridine. This understanding allows us to anticipate the likely impurities.
A plausible synthetic pathway is as follows:
-
Methoxylation: 3,5-dibromopyridine is treated with a methoxide source to yield 3-bromo-5-methoxypyridine.
-
Nitration: 3-bromo-5-methoxypyridine is nitrated to introduce a nitro group, primarily at the 4-position, to give 5-bromo-4-methoxy-3-nitropyridine.
-
Reduction: The nitro group of 5-bromo-4-methoxy-3-nitropyridine is reduced to an amine to yield the final product.
Based on this pathway, the following impurities are commonly encountered:
| Impurity Name | Structure | Likely Origin |
| 3,5-Dibromopyridine | Unreacted starting material from the methoxylation step. | |
| 3-Bromo-5-methoxypyridine | Unreacted intermediate from the nitration step. | |
| 5-Bromo-4-methoxy-3-nitropyridine | Unreacted intermediate from the reduction step. | |
| 5-Bromo-4-methoxy-3-nitrosopyridine | By-product of incomplete reduction of the nitro group. | |
| N-(5-Bromo-4-methoxypyridin-3-yl)hydroxylamine | By-product of incomplete reduction of the nitro group. | |
| Regioisomers of the nitro intermediate | Formed during the nitration step due to competing directing effects of the bromo and methoxy groups. A notable potential isomer is 3-bromo-5-methoxy-2-nitropyridine.[1] | |
| Debrominated species | Formed as a side product during various stages of the synthesis. |
Methodology for Impurity Identification
A multi-technique approach is essential for the robust identification and quantification of impurities in this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating and quantifying impurities. A well-developed HPLC method is crucial for resolving the target compound from its potential impurities.[2][3]
Experimental Protocol: HPLC Method for Impurity Profiling
-
Instrumentation: A standard HPLC system with a UV detector. For identification, an in-line mass spectrometer (LC-MS) is highly recommended.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the main compound and its impurities, especially for distinguishing between isomers.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: To identify the number and environment of protons. The aromatic region is particularly important for identifying isomers.
-
¹³C NMR: To determine the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for the unambiguous assignment of the structure of the main component and any significant impurities.
-
Mass Spectrometry (MS)
Coupled with a separation technique like HPLC or GC, mass spectrometry provides molecular weight information, which is invaluable for identifying unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of impurities.[4]
Logical Workflow for Impurity Identification
The following diagram illustrates a systematic approach to identifying an unknown impurity in your sample of this compound.
Caption: A logical workflow for the identification of unknown impurities.
References
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
-
Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. [Link]
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The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Scilit. [Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
-
Pyridine. SpectraBase. [Link]
-
5-Bromo-3-methoxy-2-nitropyridine. PubChem. [Link]
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Technical Support Center: 5-Bromo-4-methoxypyridin-3-amine
Welcome to the technical support center for 5-Bromo-4-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Given the limited direct studies on this specific molecule, the information herein is synthesized from established chemical principles and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its functional groups: the aminopyridine core, the methoxy group, and the bromine substituent. Key environmental factors that can induce degradation include:
-
Oxidative stress: The amine group and the electron-rich pyridine ring are susceptible to oxidation.
-
Photolytic stress: Exposure to UV or even ambient light can lead to photodegradation, a common pathway for bromoaromatic compounds.[1][2]
-
Hydrolytic stress: pH extremes (both acidic and basic conditions) can promote the hydrolysis of the methoxy group.
-
Thermal stress: Elevated temperatures can accelerate degradation, although aminopyridines can be relatively stable at ambient and moderately elevated temperatures.[3]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. A refrigerator or freezer is ideal for long-term storage. The container should be tightly sealed to prevent exposure to moisture and air.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A3: Unexpected peaks in your chromatogram likely indicate the presence of impurities or degradation products.[4] Consider the following possibilities:
-
Degradation Products: The compound may have degraded due to improper storage or handling. Review the potential degradation pathways outlined in this guide.
-
Starting Material Impurities: The impurity may have been present in the initial batch of the compound.
-
Solvent or Reagent Impurities: Impurities in your solvents or reagents can react with the compound.
-
Incompatibility with Formulation: If working with a formulation, excipients may be reacting with the active ingredient.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Discoloration of the Compound or Solution
-
Potential Cause: Discoloration, such as turning yellow or brown, is often a sign of oxidation or photodegradation. The aminopyridine moiety is susceptible to air oxidation, which can form colored polymeric impurities.
-
Troubleshooting Steps:
-
Work under an inert atmosphere: Handle the solid and prepare solutions under nitrogen or argon.
-
Protect from light: Use amber vials or wrap your glassware in aluminum foil.
-
Use freshly prepared solutions: Avoid storing solutions for extended periods, especially if not protected from light and air.
-
Deoxygenate solvents: Purge your solvents with an inert gas before use.
-
Issue 2: Inconsistent Results in Biological Assays
-
Potential Cause: The presence of active degradation products can lead to variable results in biological assays. Some degradation products may be more or less active than the parent compound, or they could be cytotoxic.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Before each experiment, verify the purity of your this compound sample using a suitable analytical method like HPLC-UV.
-
Conduct a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradants and assess their impact on your assay.[5][6]
-
Purify the Compound: If impurities are detected, repurify the compound using techniques like recrystallization or column chromatography.
-
Proposed Degradation Pathways
The following are hypothesized degradation pathways for this compound based on the reactivity of its functional groups and data from related molecules.
Oxidative Degradation
The aminopyridine ring is susceptible to oxidation. Likely products include:
-
N-oxide formation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.
-
Hydroxylation of the pyridine ring: Oxidative processes can introduce hydroxyl groups onto the pyridine ring.[7][8]
-
Oxidation of the amine group: The amino group can be oxidized, potentially leading to nitroso or nitro derivatives. Studies on 3,4-diaminopyridine have shown the formation of a nitro derivative under oxidative stress.[4]
Caption: Proposed oxidative degradation pathways.
Photodegradation
Bromoaromatic compounds are known to undergo photodegradation. The primary pathway is often the homolytic cleavage of the carbon-bromine bond upon absorption of UV light.
-
Debromination: This leads to the formation of 4-methoxypyridin-3-amine.
-
Hydroxylation: The resulting pyridinyl radical can react with water or oxygen to form hydroxylated products. Studies on bromophenols have shown photohydrolysis and debromination as degradation pathways.[1][2]
Caption: Proposed photodegradation pathway.
Hydrolytic Degradation
The methoxy group can be susceptible to hydrolysis under acidic or basic conditions.
-
Demethylation: This would result in the formation of 5-bromo-3-amino-4-hydroxypyridine. This reaction is generally slower for methoxy groups on aromatic rings compared to aliphatic ethers.
Caption: Proposed hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample and a solution of the compound at 60°C for 7 days.
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of the degradation products.[1][2][9][10][11][12]
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for separating the parent compound from its degradation products.
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Elutes the compounds from the column. |
| Gradient | Start with a low percentage of B (e.g., 5%) and gradually increase to elute more hydrophobic compounds. | To ensure separation of compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | For reproducible retention times. |
| Detection | UV at a suitable wavelength (e.g., 254 nm or λmax) and/or Mass Spectrometry | UV for quantification and MS for identification. |
References
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
- Proposed pathway of 4-aminopyridine degradation by the enrichment...
- Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH.
- Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed.
- Technical Support Center: Aminopyridinol Stability and Degrad
- Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. PubMed.
- Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Hartley Group.
- Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. BioKB.
- Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring.
- 3-Aminopyridine 99 462-08-8. Sigma-Aldrich.
- HPLC Methods for analysis of Pyridine.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
- Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. Benchchem.
- (PDF) Degradation of Pyridines in the Environment.
- 2-Aminopyridine. the NIST WebBook.
- Forced Degrad
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- 4-Aminopyridine 0.98 4AP. Sigma-Aldrich.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- (PDF) Thermochemistry of 2-Aminopyridine (C5H6N2)(s).
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- Instantaneous Hydrolysis of NerveAgent Simulants with a SixConnected ZirconiumBased MetalOrganic Framework. Northwestern University.
- Catalytic Hydrolysis of Organophosphorus Nerve Agents by Metal-organic Frameworks: Wh
- A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- Hydrolysis of Dihydrouridine and Related Compounds. NASA Technical Reports Server (NTRS).
Sources
- 1. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-Bromo-4-methoxypyridin-3-amine
Welcome to the Technical Support Center for the synthesis of 5-Bromo-4-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the synthesis of this key intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your experimental work.
Introduction to Synthetic Strategies
This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, primarily involving the formation of a carbon-nitrogen bond at the C-3 position of a suitably substituted pyridine ring. The two most common strategies are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice of route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
This guide will explore potential synthetic pathways and address the common challenges associated with each.
Troubleshooting and Experimental Guides
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] A plausible route to this compound is the reaction of a di-substituted pyridine with an ammonia equivalent.
Question 1: I am attempting a Buchwald-Hartwig amination on 3,5-dibromo-4-methoxypyridine with benzophenone imine as an ammonia surrogate, but I am getting low to no yield of the desired product. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in Buchwald-Hartwig aminations of heteroaryl halides can stem from several factors, including catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions.[2] Here is a systematic approach to troubleshooting:
1. Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical.[3] For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.
-
Initial Recommendation: A common starting point is a combination of Pd₂(dba)₃ as the palladium source and a biarylphosphine ligand such as XPhos or RuPhos.[4]
-
Troubleshooting: If this fails, consider screening other ligands. The choice of ligand can significantly influence the outcome of the reaction.[5] Pre-formed palladium catalysts (precatalysts) can also offer better reproducibility.[5]
2. Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases are typically used.
-
Initial Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Troubleshooting: If your substrate is base-sensitive, you might observe decomposition. In such cases, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) could be beneficial, although this may require higher temperatures or longer reaction times.[5]
3. Solvent and Temperature: Anhydrous, deoxygenated solvents are essential for this reaction.
-
Initial Recommendation: Toluene or 1,4-dioxane are commonly used solvents.[1]
-
Troubleshooting: Ensure your solvent is rigorously dried and degassed. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. The reaction temperature should be optimized; typically, these reactions are run at 80-110 °C.
4. Ammonia Source: While benzophenone imine is a reliable ammonia surrogate, other options exist.
-
Troubleshooting: You could consider using lithium bis(trimethylsilyl)amide (LHMDS) as an alternative ammonia equivalent.[6]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add 3,5-dibromo-4-methoxypyridine (1.0 eq.), sodium tert-butoxide (1.4 eq.), and benzophenone imine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. The filtrate is then treated with aqueous HCl to hydrolyze the imine. Neutralize with a base (e.g., NaHCO₃) and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Question 2: My Buchwald-Hartwig reaction is producing a significant amount of a de-brominated side product. How can I minimize this?
Answer:
De-bromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several pathways, including reaction with trace amounts of water or other proton sources.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can sometimes mitigate this issue.
-
Base: The choice and purity of the base can also play a role. Ensure your base is free from excessive moisture.
| Parameter | Recommendation for Low Yield | Recommendation for Side Products |
| Catalyst/Ligand | Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos). Use a pre-catalyst for reproducibility. | Experiment with different ligand classes. |
| Base | Use a strong, non-nucleophilic base (e.g., NaOt-Bu). If substrate is sensitive, try K₃PO₄. | Ensure the base is anhydrous. |
| Solvent | Use anhydrous, degassed toluene or 1,4-dioxane. | Ensure rigorous drying and deoxygenation of the solvent. |
| Temperature | Optimize between 80-110 °C. | Lowering the temperature might reduce side reactions, but may also slow the desired reaction. |
Table 1: Troubleshooting Buchwald-Hartwig Amination
Route 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a viable alternative, particularly if the pyridine ring is sufficiently activated by electron-withdrawing groups. A potential precursor for this route would be 5-bromo-3-fluoro-4-methoxypyridine, where the fluorine atom is a good leaving group for SNAr.
Question 3: I am trying to perform an SNAr reaction on 5-bromo-3-fluoro-4-methoxypyridine with aqueous ammonia, but the reaction is slow and incomplete. What can I do to improve the conversion?
Answer:
For an SNAr reaction to proceed efficiently, the aromatic ring must be sufficiently electron-deficient.[7] While the pyridine nitrogen and the bromo substituent do provide some activation, it may not be enough for a facile reaction with a relatively weak nucleophile like ammonia.
-
Increase Temperature and Pressure: Conducting the reaction in a sealed vessel at elevated temperatures (e.g., 120-160 °C) can significantly increase the reaction rate. Microwave irradiation can also be a highly effective method for accelerating these reactions.[8]
-
Solvent: A polar, aprotic solvent like DMF, DMSO, or NMP is often beneficial for SNAr reactions.
-
Ammonia Source: Using a higher concentration of aqueous ammonia or anhydrous ammonia in a suitable solvent can also drive the reaction forward.
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction if there are solubility issues between the aqueous ammonia and the organic substrate.
Experimental Protocol: SNAr Amination
-
Reaction Setup: In a sealed pressure vessel, combine 5-bromo-3-fluoro-4-methoxypyridine (1.0 eq.) and concentrated aqueous ammonia (10-20 eq.).
-
Solvent: Add a co-solvent such as 1,4-dioxane or NMP if needed to aid solubility.
-
Reaction: Heat the mixture to 140 °C for 12-24 hours.
-
Work-up: Cool the reaction vessel to room temperature. Carefully vent any excess pressure. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
| Parameter | Recommendation for Slow SNAr |
| Temperature | Increase to 120-160 °C in a sealed vessel. Consider microwave heating. |
| Ammonia Source | Use a large excess of concentrated aqueous ammonia or anhydrous ammonia. |
| Solvent | Use a polar, aprotic solvent like NMP or DMSO. |
| Additives | A phase-transfer catalyst may be beneficial in some cases. |
Table 2: Troubleshooting SNAr Amination
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The Buchwald-Hartwig amination is often more versatile as it does not strictly require an activated pyridine ring.[3] However, if a suitable precursor for an SNAr reaction (like a 3-fluoro or 3-nitro substituted pyridine) is readily available, the SNAr route can be more cost-effective and avoids the use of expensive palladium catalysts and ligands.[7]
Q2: Are there any other potential synthetic routes to consider?
A2: Yes, another possibility is the reduction of a nitro group. If 5-bromo-4-methoxy-3-nitropyridine is accessible, it can be reduced to the desired amine using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.
Q3: What are the main safety considerations when running these reactions?
A3: For Buchwald-Hartwig aminations, care should be taken when handling pyrophoric palladium catalysts and air-sensitive phosphine ligands. Strong bases like NaOt-Bu are corrosive and moisture-sensitive. For SNAr reactions at high temperatures, appropriate pressure-rated equipment must be used. Always consult the Safety Data Sheets (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: How can I purify the final product, this compound?
A4: The product is a solid at room temperature.[9][10] Column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane is a common purification method. Recrystallization from a suitable solvent system can also be employed for further purification.
Visualizing the Synthetic Pathways
Caption: Plausible synthetic routes to this compound.
References
Sources
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- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 15. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 17. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 18. 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6 [sigmaaldrich.com]
- 19. rsc.org [rsc.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. 1701875-99-1|5-Bromo-4-ethoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 23. chemscene.com [chemscene.com]
- 24. 1211533-83-3|5-Bromo-6-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]
- 25. 3,5-Dibromo-4-methoxypyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to Bromo-Pyridine Reactivity: A Comparative Analysis of 5-Bromo-4-methoxypyridin-3-amine
Introduction: The Central Role of the Pyridine Scaffold in Modern Chemistry
The pyridine ring, an aromatic heterocycle, is a cornerstone of modern medicinal chemistry and materials science. Its derivatives are integral components of numerous blockbuster pharmaceuticals, including kinase inhibitors, and are prized for their ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.[1][2][3][4][5] The strategic functionalization of the pyridine core is therefore a critical endeavor for researchers in drug development.
Bromo-pyridines, in particular, serve as exceptionally versatile synthetic intermediates. The carbon-bromine bond is a reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the precise construction of complex molecular architectures.[6][7] However, not all bromo-pyridines are created equal. The position of the bromine atom, along with the electronic nature of other substituents on the ring, profoundly dictates the substrate's reactivity.
This guide provides an in-depth comparison of 5-Bromo-4-methoxypyridin-3-amine (CAS: 31872-78-3)[8] against other common bromo-pyridine isomers. We will dissect the underlying electronic and steric principles that govern their reactivity, supported by experimental data, to provide researchers with a predictive framework for reaction design and optimization.
Dissecting the Subject: The Unique Electronic Profile of this compound
The synthetic utility of this compound stems from its unique substitution pattern. The molecule is adorned with two powerful electron-donating groups (EDGs)—an amine (-NH₂) at the 3-position and a methoxy (-OCH₃) at the 4-position—in addition to the bromine atom at the 5-position.
Causality of Enhanced Reactivity:
-
Electron-Donating Resonance: Both the amino and methoxy groups donate electron density into the pyridine ring via the resonance effect (+M). This is particularly impactful for the C-Br bond at the 5-position. The amine group, being ortho to the C-4 and para to the C-6 positions, and the methoxy group at C-4, collectively enrich the electron density of the entire ring system. This increased electron density at the carbon bearing the bromine atom facilitates the crucial oxidative addition step in palladium-catalyzed coupling reactions.
-
Activation of the C-Br Bond: The pyridine nitrogen is inherently electron-withdrawing (via induction, -I effect), which generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution and influences the reactivity of C-X bonds in cross-coupling.[9][10] The combined push-pull effect of the strong EDGs and the ring nitrogen creates a highly polarized and reactive C-Br bond, primed for insertion by a Pd(0) catalyst.
The diagram below illustrates how the electron-donating groups enrich the pyridine ring, influencing the reactivity at the C-Br bond.
Caption: Electronic influences on the C-Br bond of this compound.
Comparative Reactivity in Cross-Coupling Reactions
To contextualize the reactivity of this compound, we will compare it with three other isomers: 2-Bromopyridine, 3-Bromopyridine, and 2-Amino-5-bromopyridine. The choice of these alternatives is deliberate, as they represent distinct electronic and steric environments.
-
2-Bromopyridine: The bromine is at an electronically activated position, ortho to the electron-withdrawing nitrogen atom.
-
3-Bromopyridine: The bromine is meta to the nitrogen, making this C-Br bond less electronically activated than in the 2-isomer.
-
2-Amino-5-bromopyridine: This isomer allows for a direct comparison of the effect of the relative positions of the electron-donating amino group and the bromine.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[11] The efficiency of this reaction with bromo-pyridines is highly dependent on the substrate's electronic properties.
Comparative Experimental Data:
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 5-Bromo-2-methylpyridin-3-amine * | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 65-85 | [12][13][14] |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | ~80-95 | [11] |
| 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 | [6] |
| 3-Bromo-5-methoxypyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [15] |
*Note: Data for the closely related 5-Bromo-2-methylpyridin-3-amine is presented as a proxy due to its extensive documentation in Suzuki reactions.
Analysis of Reactivity Trends:
-
This compound (and its analogue): This substrate is expected to be highly reactive. The powerful electron-donating effects from the amino and methoxy groups significantly facilitate the oxidative addition of Pd(0) to the C-Br bond, leading to good to excellent yields under standard conditions.[12]
-
2-Bromopyridines: These are generally very reactive substrates. The proximity of the bromine to the electron-withdrawing ring nitrogen activates the C-Br bond towards oxidative addition.[16] High yields are often achievable.[11]
-
3-Bromopyridines: These isomers are typically less reactive than their 2-bromo counterparts. The C-Br bond at the 3-position is not directly activated by the ring nitrogen, often requiring slightly more forcing conditions (higher temperatures, stronger bases, or more sophisticated ligands) to achieve comparable yields.[6] The presence of an EDG, such as in 3-Bromo-5-methoxypyridine, can significantly enhance this reactivity.[15]
-
2-Amino-5-bromopyridine: The amino group at the 2-position and bromine at the 5-position create a "para" electronic relationship. The strong electron-donating resonance from the amino group activates the C-Br bond, making this a highly competent substrate for Suzuki coupling.[17]
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a pivotal transformation for synthesizing arylamines, a common moiety in pharmaceuticals.[18] The success of this reaction is sensitive to both electronic factors and potential catalyst inhibition by the pyridine nitrogen or the amino substituent.
Comparative Experimental Data:
| Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Generic 2-Bromopyridines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | 55-98 | [19][20][21] |
| Generic 3-Bromopyridines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | Moderate-Good | [22][23] |
| 2,6-Dihalopyridines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | Good | [24] |
Analysis of Reactivity Trends:
-
This compound: With its activated C-Br bond, this substrate is predicted to be an excellent candidate for Buchwald-Hartwig amination. However, a key consideration is the presence of the free amine at the 3-position. This group can potentially compete as a nucleophile or interact with the palladium catalyst. While often successful without protection, in cases of stubborn reactions or side-product formation, temporary protection of the 3-amino group (e.g., as an acetamide) can be a viable strategy to ensure clean conversion.[13]
-
2-Bromopyridines: These are excellent substrates for Buchwald-Hartwig amination. The activated C-Br bond ensures rapid oxidative addition. A wide range of amines can be coupled efficiently using various modern catalyst systems.[19]
-
3-Bromopyridines: While generally less reactive than 2-bromopyridines, they are still very competent substrates. The key to success often lies in the judicious choice of ligand and base to promote the catalytic cycle effectively.[22]
-
Steric Hindrance: For any isomer, bulky groups adjacent to the bromine atom can impede the approach of the palladium catalyst, potentially slowing the reaction rate and requiring more robust catalytic systems or higher temperatures.
Validated Experimental Protocols
The following protocols are generalized starting points based on established methodologies and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from methodologies for substituted bromo-pyridines.[6][11]
Sources
- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Bromo-4-methoxypyridin-3-amine Analogs for Researchers and Drug Development Professionals
The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of bromine and methoxy substituents onto this ring system, as seen in 5-Bromo-4-methoxypyridin-3-amine, offers a versatile platform for the development of novel, potent, and selective modulators of key cellular signaling pathways. This guide provides an in-depth comparison of the biological activities of analogs derived from this and closely related pyridin-3-amine cores, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Rationale for Targeting Kinases with Pyridin-3-amine Scaffolds
Protein kinases play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases presents a druggable pocket, and small molecules that can effectively compete with ATP can modulate kinase activity and downstream signaling. The pyridin-3-amine moiety is particularly well-suited for this purpose. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor, allowing for critical interactions within the hinge region of the kinase ATP-binding pocket. The bromine atom at the 5-position provides a handle for introducing further complexity and specificity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of a vast chemical space to optimize potency and selectivity.
Comparative Analysis of Biological Activity
While direct biological activity data for analogs of this compound is limited in publicly accessible literature, a comprehensive understanding of its potential can be gleaned from the extensive research on structurally related pyridin-3-amine derivatives. This section compares the activity of these analogs against key therapeutic targets.
N-(Pyridin-3-yl)pyrimidin-4-amine Analogs as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers. A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and identified as potent CDK2 inhibitors.[1]
Key Findings:
-
Potent Enzymatic Inhibition: The most promising compound from this series, 7l , exhibited a CDK2/cyclin A2 inhibitory activity with an IC50 of 64.42 nM, which is comparable to the known CDK2 inhibitor AZD5438.[1]
-
Broad Antiproliferative Activity: Compound 7l demonstrated significant antiproliferative efficacy against a panel of cancer cell lines, with IC50 values of 0.83 µM (MV4-11), 2.12 µM (HT-29), 3.12 µM (MCF-7), and 8.61 µM (HeLa).[1]
-
Mechanism of Action: Further studies revealed that compound 7l induces cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner.[1]
Table 1: Antiproliferative Activity of N-(Pyridin-3-yl)pyrimidin-4-amine Analog 7l [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.83 |
| HT-29 | Colorectal Cancer | 2.12 |
| MCF-7 | Breast Cancer | 3.12 |
| HeLa | Cervical Cancer | 8.61 |
Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is another critical regulator of cell growth and survival that is frequently hyperactivated in cancer. Sulfonamide derivatives of a regioisomer, 5-bromo-2-methoxypyridin-3-amine, have been developed as potent dual inhibitors of PI3K and mTOR.[2]
Key Findings:
-
Potent Dual Inhibition: One of the most potent compounds, 22c , which incorporates a quinoline core, demonstrated strong inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM).[2]
-
Cellular Efficacy: Compound 22c also showed potent antiproliferative activity in MCF-7 breast cancer cells (IC50 = 130 nM) and HCT-116 colon cancer cells (IC50 = 20 nM).[2]
-
Downstream Signaling Inhibition: Western blot analysis confirmed that compound 22c effectively decreased the phosphorylation of AKT, a key downstream effector of PI3K, at low concentrations.[2]
Table 2: Kinase and Antiproliferative Activity of Sulfonamide Methoxypyridine Analog 22c [2]
| Target/Cell Line | IC50 (nM) |
| PI3Kα | 0.22 |
| mTOR | 23 |
| MCF-7 | 130 |
| HCT-116 | 20 |
Experimental Protocols
To facilitate further research and development of this compound analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation, based on established protocols for related compounds.
Synthesis of this compound Analogs via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing a wide range of aryl and heteroaryl substituents via the Suzuki-Miyaura cross-coupling reaction. This allows for the systematic exploration of the chemical space to optimize biological activity.
Objective: To synthesize a library of 5-aryl-4-methoxypyridin-3-amine analogs.
Materials:
-
This compound
-
Various arylboronic acids
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-methoxypyridin-3-amine analog.
Causality behind Experimental Choices: The use of a palladium catalyst is essential for facilitating the cross-coupling reaction. Potassium carbonate acts as a base to activate the boronic acid. The mixed solvent system of dioxane and water is often optimal for Suzuki reactions, ensuring the solubility of both organic and inorganic reagents.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of kinase inhibition.
Objective: To determine the IC50 values of the synthesized analogs against a target kinase (e.g., CDK2, PI3K).
Materials:
-
Synthesized this compound analogs
-
Target kinase and its substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at the optimal temperature for the kinase for a specified time (e.g., 60 minutes at 30 °C).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validating System: The inclusion of positive and negative controls in every assay plate ensures the validity of the results. The signal-to-background ratio should be consistently high for the assay to be considered reliable.
Visualizing the Path to Inhibition
To better understand the synthetic and mechanistic aspects discussed, the following diagrams illustrate the key workflows and pathways.
Caption: Synthetic workflow for generating 5-aryl-4-methoxypyridin-3-amine analogs.
Caption: Mechanism of action of pyridin-3-amine analogs as kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative analysis of its close analogs demonstrates the potential for this chemical class to yield potent and selective inhibitors of key cancer-related targets such as CDK2 and the PI3K/mTOR pathway. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate new derivatives. Future work should focus on the systematic exploration of substitutions at the 5-position to enhance potency and selectivity, as well as comprehensive in vivo studies to assess the therapeutic potential of the most promising candidates.
References
-
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]
-
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. [Link]
-
Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine. [Link]
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- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel JAK Inhibitors Derived from a 5-Bromo-4-methoxypyridin-3-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for autoimmune and inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors.[1][2][3] These small molecule inhibitors target the intracellular signaling pathways of cytokines, which are pivotal in the pathogenesis of diseases like rheumatoid arthritis (RA).[2][4] This guide provides an in-depth comparative analysis of the efficacy of a novel series of investigational JAK inhibitors, synthesized from a 5-bromo-4-methoxypyridin-3-amine core structure, against established clinical alternatives.
The rationale for developing new JAK inhibitors stems from the desire to achieve greater selectivity for the individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2), thereby optimizing the balance between therapeutic efficacy and adverse effects.[5][6][7] While first-generation JAK inhibitors like Tofacitinib demonstrate broad activity against multiple JAKs, newer agents are being designed to preferentially target specific isoforms to mitigate risks associated with inhibiting others, such as the role of JAK2 in hematopoiesis.[6][8][9]
The JAK-STAT Signaling Pathway: A Prime Therapeutic Target
The JAK-STAT signaling cascade is a critical communication route for a multitude of cytokines and growth factors.[1] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and subsequent activation. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and modulate the expression of genes involved in immune responses.[10][11] By inhibiting JAKs, this entire downstream signaling cascade can be effectively blocked.[10]
The JAK-STAT signaling cascade and the point of inhibition.
Comparative In Vitro Efficacy
The initial assessment of any new inhibitor series begins with robust in vitro kinase assays to determine their potency and selectivity against the target enzymes. Here, we compare a lead investigational compound, hereafter referred to as Jak-IN-35 , derived from the this compound scaffold, with established JAK inhibitors: Tofacitinib (a pan-JAK inhibitor), Ruxolitinib (a JAK1/2 inhibitor), and Filgotinib (a JAK1-selective inhibitor).[10][12][13]
The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] Lower IC50 values are indicative of higher potency.[5]
Table 1: Comparative IC50 Values (nM) of JAK Inhibitors Against JAK Isoforms
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | JAK1/JAK2 Selectivity Ratio | JAK1/JAK3 Selectivity Ratio |
| Jak-IN-35 (Investigational) | 5.2 | 158.6 | 254.3 | 8.9 | 30.5 | 48.9 |
| Tofacitinib | 1.2 | 20 | 112 | 344 | 16.7 | 93.3 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | 0.85 | 129.7 |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8 | 81 |
Note: IC50 values for comparator compounds are representative values from published literature. The selectivity ratio is calculated as IC50(JAKx) / IC50(JAK1).
From this data, Jak-IN-35 demonstrates high potency against JAK1, comparable to that of Ruxolitinib and more potent than Filgotinib.[12][13] Critically, it exhibits a significant selectivity for JAK1 over JAK2 and JAK3, with selectivity ratios of 30.5 and 48.9, respectively. This profile suggests a potentially favorable therapeutic window, with strong anti-inflammatory effects mediated by JAK1 inhibition, while minimizing the risk of hematological side effects associated with JAK2 inhibition.[5]
Experimental Protocol: In Vitro Kinase Assay
The determination of IC50 values is a cornerstone of kinase inhibitor profiling.[14] A common and robust method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified recombinant JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Biotinylated peptide substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (Jak-IN-35 and comparators) serially diluted in DMSO.
-
Terbium-labeled anti-phospho-specific antibody.
-
Streptavidin-conjugated XL665.
-
384-well assay plates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compounds into the assay plate. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the respective JAK enzyme and the biotinylated peptide substrate in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to the compound-containing wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a detection mix containing EDTA, the terbium-labeled antibody, and streptavidin-conjugated XL665.
-
Signal Reading: After another incubation period to allow for antibody binding, read the plate on a TR-FRET-compatible plate reader.
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 value.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - Drugs in Context [drugsincontext.com]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 11. armandoh.org [armandoh.org]
- 12. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation of 5-Bromo-4-methoxypyridin-3-amine as a Research Chemical: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is a cornerstone of efficient and successful drug discovery campaigns. Substituted pyridines, in particular, represent a privileged scaffold, forming the core of numerous FDA-approved therapeutics.[1] This guide provides a comprehensive validation of 5-Bromo-4-methoxypyridin-3-amine (CAS No. 31872-78-3), a versatile intermediate for the synthesis of complex, biologically active molecules.[2][3] We will delve into its chemical properties, reactivity, and potential applications, drawing objective comparisons with isomeric alternatives and providing actionable experimental protocols for its use.
Physicochemical Properties and Structural Rationale
This compound is a trifunctionalized pyridine ring, offering medicinal chemists a unique combination of reactive handles for molecular elaboration. Its structure is characterized by an amino group at the 3-position, a methoxy group at the 4-position, and a bromine atom at the 5-position.
| Property | Value | Source |
| CAS Number | 31872-78-3 | [2] |
| Molecular Formula | C₆H₇BrN₂O | [4] |
| Molecular Weight | 203.04 g/mol | [4] |
| Boiling Point | 304.1 °C at 760 mmHg | [2] |
| pKa (Predicted) | 5.11 ± 0.28 | [4] |
| Appearance | Solid (form may vary) | General |
The strategic placement of these functional groups dictates the molecule's reactivity profile. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The amino group at the 3-position is a key hydrogen bond donor and can participate in crucial interactions with biological targets, such as the hinge region of protein kinases.[5] The methoxy group at the 4-position modulates the electronic properties of the pyridine ring and can influence the overall conformation and solubility of downstream compounds.
Comparative Reactivity Analysis: The Advantage of Isomeric Purity
The precise positioning of the bromo and amino groups on the pyridine ring is critical for predictable reactivity in cross-coupling reactions. While several isomers of bromo-aminopyridine exist, the arrangement in this compound offers distinct advantages.
In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the carbon-bromine bond is a key step. The electron-donating amino group can influence the electron density of the pyridine ring, thereby affecting the rate of this step. In this compound, the amino group is meta to the bromine atom. This electronic relationship provides a balance of activation without leading to the potential for chelation or other side reactions that can sometimes be observed with ortho-amino-bromo-pyridines.[6]
Let's consider a comparative scenario with its isomers:
| Isomer | Key Structural Feature | Predicted Reactivity in Cross-Coupling | Rationale |
| This compound | Amino and Bromo groups are meta | Favorable | Balanced electronic activation and minimal steric hindrance. |
| 3-Bromo-4-methoxypyridin-5-amine | Amino and Bromo groups are para | Potentially Higher | Strong para-donating effect from the amino group could enhance oxidative addition. However, synthesis of this specific isomer may be more challenging. |
| 2-Bromo-4-methoxypyridin-3-amine | Amino and Bromo groups are ortho | Potentially Lower/More Complex | Proximity of the amino and bromo groups could lead to chelation with the palladium catalyst, potentially inhibiting the reaction or leading to undesired side products.[6] |
This nuanced understanding of isomeric reactivity is paramount for designing robust and efficient synthetic routes. The predictable reactivity of this compound makes it a reliable building block for constructing libraries of diverse compounds.
Experimental Protocols for Key Transformations
The true value of a research chemical is demonstrated through its utility in key synthetic transformations. Below are detailed, step-by-step protocols for common and powerful cross-coupling reactions, adapted from established procedures for analogous systems.[7]
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.
Reaction Scheme:
A generalized Suzuki-Miyaura coupling reaction.
Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction Execution: Stir the mixture at 85-95 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is invaluable for the synthesis of substituted anilines and related compounds.
Reaction Scheme:
A generalized Buchwald-Hartwig amination reaction.
Protocol:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature. Add this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Application in Kinase Inhibitor Synthesis: A Conceptual Framework
The pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The 3-amino group of this compound can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The substituent introduced at the 5-position via cross-coupling can then be tailored to occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.
A conceptual workflow for kinase inhibitor synthesis.
While a specific, publicly disclosed kinase inhibitor synthesized directly from this compound is not readily found in the literature, the synthetic utility is clear from analogous structures. For instance, various substituted aminopyrimidines and aminopyridines are key components of potent PLK4 and CDK inhibitors.[8][9] The protocols provided above offer a direct and efficient means to generate novel chemical entities based on the this compound scaffold for screening in kinase inhibitor discovery programs.
Quality Control and Data Interpretation
For any research chemical, rigorous quality control is non-negotiable. The identity and purity of this compound should be verified by a suite of analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the assigned structure, showing characteristic signals for the aromatic protons, the methoxy group, and the amino protons.
-
Mass Spectrometry (MS): The mass spectrum should display the correct molecular ion peak corresponding to the molecular weight of the compound, including the characteristic isotopic pattern for a bromine-containing molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity determination. A high-purity sample should exhibit a single major peak, with the area percentage of this peak typically exceeding 98%.[10]
Researchers should always request and scrutinize the Certificate of Analysis (CoA) from the supplier to ensure the material meets the required specifications for their experiments.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the supplier-provided SDS for specific handling and emergency procedures.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctionalized nature provides a robust platform for the synthesis of complex molecular architectures, particularly for the development of kinase inhibitors. The predictable reactivity of the C-Br bond in cross-coupling reactions, coupled with the presence of a key hydrogen-bonding amino group, makes it an attractive starting material for generating libraries of potential drug candidates.
This guide has provided a framework for the validation and application of this compound, including comparative reactivity analysis and detailed experimental protocols. As the quest for novel therapeutics continues, the strategic use of well-characterized and versatile building blocks like this compound will undoubtedly play a crucial role in accelerating the discovery of the next generation of medicines.
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A Comparative Guide to the Structure-Activity Relationship of Bromo-Methoxypyridin-3-amine Derivatives as Kinase Inhibitors and Antimicrobial Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 5-Bromo-4-methoxypyridin-3-amine scaffold and its closely related isomers. Esteemed for its versatile substitution pattern, this aminopyridine core serves as a foundational building block in the synthesis of potent and selective modulators of critical biological targets.[1] We will dissect the nuanced roles of its functional groups—the bromine, methoxy, and amine moieties—in driving therapeutic activity, with a focus on kinase inhibition and anti-tubercular applications. Through a comparative lens, supported by experimental data and detailed protocols, this guide aims to equip researchers and drug development professionals with actionable insights for designing the next generation of targeted therapeutics.
The Bromo-Methoxypyridin-Amine Core: A Privileged Scaffold
The aminopyridine motif is a celebrated hero in modern drug discovery, prized for its low molecular weight and versatile functionality that allows for the synthesis of diverse pharmacophores.[2] The specific substitution pattern of a bromine atom, a methoxy group, and an amine group on the pyridine ring creates a unique electronic and steric environment. This arrangement provides multiple reactive sites, enabling chemists to perform a wide range of synthetic transformations to build complex and potent molecules.
The bromine atom, typically at the C5 position, is particularly valuable as it serves as a synthetic "handle" for introducing further complexity via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the systematic exploration of how different substituents at this position impact target binding and overall activity.
Caption: Core structure and key points for chemical modification.
Comparative SAR Analysis: Targeting Different Disease Pathways
The versatility of the bromo-methoxypyridin-amine scaffold is best illustrated by examining its derivatives' performance against distinct biological targets. Below, we compare two major research avenues: PI3K/mTOR dual inhibitors for oncology and novel anti-tubercular agents.
The Phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling node that regulates cell proliferation, survival, and metabolism, making it a prime target for cancer treatment.[4] Dual inhibition of both PI3K and the mammalian target of rapamycin (mTOR) can enhance therapeutic efficacy.[5] In a key study, a series of sulfonamide methoxypyridine derivatives were designed and synthesized as potent PI3K/mTOR dual inhibitors.[4][6]
Design Strategy: The inhibitors were conceptually divided into three parts based on the kinase active site:
-
Part A (Affinity Pocket): The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide fragment was identified as optimal for binding in the affinity pocket.[6]
-
Part B (Hinge Binding): Various aromatic skeletons were explored to interact with the hinge region of the kinase.
-
Part C (Ribose Pocket): Substituents on the Part B skeleton were varied to occupy the ribose binding pocket.
Caption: Design strategy for PI3K/mTOR dual inhibitors.
SAR Insights: The synthesis of these compounds involved condensing 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride, followed by Miyaura borylation and Suzuki coupling to introduce the diverse Part B/C fragments.[4]
| Compound | Part B/C Skeleton (R) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 Cell IC₅₀ (nM) |
| 22c | Quinoline | 0.22 | 23 | 20 |
| HS-173 | (Reference) | 0.89 | >10000 | 250 |
| Omipalisib | (Reference) | 0.21 | 1.6 | 10 |
Data synthesized from reference[4].
The data clearly demonstrates the superiority of the quinoline core in this series. Compound 22c emerged as a highly potent dual inhibitor, with a remarkable PI3Kα IC₅₀ of 0.22 nM and strong mTOR inhibition.[4] Molecular docking studies revealed that the nitrogen atom on the quinoline core forms a critical hydrogen bond with the side chain of Val2240 in the mTOR active site, anchoring the molecule for potent inhibition.[4] This highlights that while the methoxypyridine core provides the foundational binding, the distal aromatic system (Part B) dictates the potency and dual-targeting profile.
In a different therapeutic context, derivatives of a related isomer, 5-bromo-2-methoxypyridine, were explored as analogues of bedaquiline, a crucial anti-tuberculosis drug.[3] The primary goal was to modify the A-ring subunit of bedaquiline to improve its properties.
Design and SAR Insights: The C5 bromine atom on the pyridine ring was leveraged for Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl groups. This strategy allows for a systematic evaluation of how steric and electronic properties at this position affect anti-tubercular activity.[3]
| Compound | C5-Aryl Substitution | MIC₉₀ (μM) vs. M. tb H37Rv |
| 10a | Phenyl | 0.13 ± 0.01 |
| 10d | 4-Fluorophenyl | 0.22 ± 0.03 |
| 10e | 4-Chlorophenyl | 0.14 ± 0.02 |
| 10g | 4-(Trifluoromethyl)phenyl | 0.50 ± 0.00 |
| Bedaquiline | (Reference) | 0.35 ± 0.05 |
Data extracted from reference[3]. The MIC₉₀ is the minimum inhibitory concentration for 90% inhibition of growth.
The results indicate that simple, non-substituted phenyl or 4-halophenyl groups at the C5 position yield potent anti-tubercular activity, with several analogues surpassing the potency of bedaquiline in this specific assay.[3] For instance, the phenyl analogue 10a (MIC₉₀ = 0.13 μM) was roughly 2.7 times more potent than bedaquiline. The introduction of a bulky and electron-withdrawing trifluoromethyl group (10g ) was detrimental to the activity. This SAR campaign successfully demonstrates that the C5 position of the methoxypyridine ring is a critical determinant of anti-tubercular potency.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, we provide detailed, field-proven protocols for key steps in the synthesis and evaluation of these derivatives.
This protocol describes the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a crucial intermediate for the PI3K/mTOR inhibitors.[4] The causality behind this step is to attach the "Part A" fragment to the core scaffold via a stable sulfonamide linkage.
Protocol:
-
Dissolution: Dissolve 5-bromo-2-methoxypyridin-3-amine (4.04 g, 20 mmol) in 50 mL of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagent: Add 2,4-difluorobenzenesulfonyl chloride (3.22 mL, 24 mmol) dropwise to the solution at room temperature. The use of pyridine as both solvent and base neutralizes the HCl byproduct.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Evaporate the solvent under reduced pressure. Add 100 mL of water to the residue and stir for 1 hour to precipitate the product.
-
Isolation: Filter the precipitate, wash thoroughly with hexane to remove non-polar impurities, and dry under vacuum to yield the target compound as a brown-yellow solid. (Expected yield: ~91%).[4]
Caption: Workflow for the synthesis of a key sulfonamide intermediate.
This protocol outlines the measurement of PI3Kα inhibitory activity using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 22c ) in a suitable buffer (e.g., with DMSO).
-
Kinase Reaction: In a 384-well plate, add the PI3Kα enzyme, the lipid substrate (PIP2), and the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is crucial to prevent interference in the next step.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated in step 2 into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the ADP concentration and thus the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the ADP-Glo™ PI3Kα enzyme inhibition assay.
References
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Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]
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Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
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Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
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Why 5-Bromo-6-methoxypyridin-3-amine is Essential for Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. [Link]
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Navigating Preclinical Development: A Comparative Guide to In Vitro and In Vivo Studies of 5-Bromo-4-methoxypyridin-3-amine Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is a meticulous process, demanding rigorous evaluation at every stage. The heterocyclic compound, 5-Bromo-4-methoxypyridin-3-amine, serves as a versatile starting material for the synthesis of a multitude of biologically active molecules. Its derivatives have shown potential in various therapeutic areas, particularly as kinase inhibitors for oncology.[1][2][3] This guide provides a comprehensive comparison of in vitro and in vivo studies for compounds derived from this scaffold, offering insights for researchers, scientists, and drug development professionals on structuring preclinical research, interpreting data, and making informed decisions for lead optimization.
The Significance of the this compound Scaffold
The this compound scaffold is of particular interest in medicinal chemistry due to its unique structural features. The bromine atom provides a convenient handle for synthetic diversification through cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize biological activity.[4] The pyridine ring, a common motif in many approved drugs, offers favorable pharmacokinetic properties. The strategic placement of the amine and methoxy groups allows for specific interactions with biological targets, such as the hinge region of kinases.
Part 1: In Vitro Evaluation - The Foundation of Discovery
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity and potential liabilities of a compound in a controlled, non-living environment. These assays are crucial for initial screening, structure-activity relationship (SAR) elucidation, and mechanism of action studies.
Key In Vitro Assays for this compound Derivatives:
-
Enzyme Inhibition Assays: For kinase inhibitors, determining the half-maximal inhibitory concentration (IC50) against the target kinase is a primary objective. This is often performed using biochemical assays that measure the phosphorylation of a substrate.
-
Cell-Based Assays:
-
Proliferation/Viability Assays: These assays, such as the MTT or CellTiter-Glo® assays, measure the effect of the compound on the growth and survival of cancer cell lines. This provides a more physiologically relevant context than a simple enzyme assay.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays can determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest, providing insights into its mechanism of action.[1]
-
-
Target Engagement Assays: Techniques like Western blotting can be used to confirm that the compound is hitting its intended target within the cell by measuring the phosphorylation status of downstream signaling proteins.[1]
-
ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology Screening:
-
Metabolic Stability: Assays using liver microsomes or hepatocytes predict how quickly a compound will be metabolized in the body.[2]
-
CYP450 Inhibition: These assays assess the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.[2]
-
Plasma Stability: Measures the stability of the compound in plasma to predict its shelf-life and bioavailability.[2]
-
Hypothetical In Vitro Data Summary:
| Compound | Target Kinase IC50 (nM) | MCF-7 Cell Proliferation IC50 (µM) | HCT116 Cell Proliferation IC50 (µM) | Human Liver Microsomal Stability (t½, min) |
| Compound A | 5 | 0.1 | 0.05 | >60 |
| Compound B | 2 | 0.08 | 0.03 | 45 |
| Compound C | 15 | 0.5 | 0.3 | 20 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Preparation: Recombinant kinase, substrate, and ATP are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound is serially diluted in DMSO and then further diluted in the assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and test compound.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: A typical in vitro workflow for the evaluation of novel kinase inhibitors.
Part 2: In Vivo Evaluation - Assessing Physiological Reality
In vivo studies are indispensable for understanding how a compound behaves in a complex, living organism. These studies provide critical information on a drug's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile, which cannot be fully recapitulated by in vitro models.
Key In Vivo Studies for this compound Derivatives:
-
Pharmacokinetic (PK) Studies: These studies determine the fate of a compound in the body over time, measuring parameters such as absorption, distribution, metabolism, and excretion. This helps in determining the appropriate dosing regimen.
-
Efficacy Studies in Animal Models:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice to create tumors. The effect of the compound on tumor growth is then evaluated.[5]
-
Syngeneic Models: Cancer cells from the same genetic background as the host animal are used, allowing for the study of the compound's interaction with a competent immune system.
-
-
Pharmacodynamic (PD) Studies: These studies link the drug's concentration at the site of action to its biological effect. For kinase inhibitors, this may involve measuring the phosphorylation of the target protein in tumor tissue after drug administration.
-
Toxicology Studies: Acute and chronic toxicology studies are conducted to identify potential adverse effects and to determine the maximum tolerated dose (MTD).[6][7]
Hypothetical In Vivo Data Summary:
| Compound | Dosing Route & Schedule | Tumor Growth Inhibition (%) in HCT116 Xenograft Model | Body Weight Change (%) | Key PK Parameter (Oral Bioavailability %) |
| Compound A | 50 mg/kg, oral, daily | 45 | -2 | 30 |
| Compound B | 50 mg/kg, oral, daily | 65 | -5 | 50 |
| Compound C | 50 mg/kg, oral, daily | 20 | -15 | 10 |
Experimental Protocol: Murine Xenograft Efficacy Study
-
Cell Implantation: A specific number of human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. The test compound is administered according to a predetermined schedule and route.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
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Navigating Metabolic Liabilities: A Guide to Bioisosteric Replacements for the Bromo-Methoxypyridine Scaffold
In the intricate landscape of drug discovery, the bromo-methoxypyridine scaffold is a familiar starting point. Its substituted pyridine core offers a valuable framework for interacting with a multitude of biological targets. However, the very substituents that define it—the bromo and methoxy groups—often introduce significant metabolic liabilities and pharmacokinetic challenges. This guide provides an in-depth comparison of bioisosteric replacements for these functionalities, grounded in experimental data and proven medicinal chemistry strategies, to empower researchers in optimizing their lead compounds.
Bioisosterism, the strategy of substituting one functional group for another with similar physicochemical properties, is a cornerstone of modern drug design.[1] This approach allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile while aiming to mitigate undesirable traits like toxicity or poor metabolic stability.[2][3] For the bromo-methoxypyridine scaffold, the primary goals are typically to address the metabolic instability of the methoxy group and the potential issues associated with the bromo substituent.
The Challenge: Unmasking the Liabilities of the Bromo-Methoxypyridine Scaffold
The methoxy group, while often contributing to binding affinity, is a well-known "soft spot" for metabolic enzymes.[4] Specifically, it is highly susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway that can lead to rapid clearance and the formation of potentially reactive phenol metabolites.[5][6] This biotransformation not only shortens the drug's half-life but can also alter its activity and safety profile.
The bromo substituent, while a useful synthetic handle for reactions like Suzuki and Buchwald-Hartwig cross-couplings, also presents challenges.[7] Aryl halides can sometimes be metabolically labile, and their lipophilic nature can contribute to off-target effects. Furthermore, exploring a diverse range of chemical space around this position is crucial for optimizing structure-activity relationships (SAR), and relying solely on a bromo group can be limiting.
.dot graph TD; A[Bromo-Methoxypyridine Scaffold] --> B{Metabolic Liabilities}; B --> C[Methoxy Group]; B --> D[Bromo Group]; C --> E["O-Demethylation (CYP450)"]; E --> F["Rapid Clearance"]; E --> G["Formation of Phenol Metabolites"]; D --> H["Potential Metabolic Lability"]; D --> I["Lipophilicity & Off-Target Effects"]; D --> J["Limited SAR Exploration"]; subgraph "Key Challenges" C; D; end subgraph "Consequences" F; G; H; I; J; end style B fill:#EA4335,fontcolor:#FFFFFF style C fill:#FBBC05,fontcolor:#202124 style D fill:#FBBC05,fontcolor:#202124 style F fill:#F1F3F4,fontcolor:#202124 style G fill:#F1F3F4,fontcolor:#202124 style H fill:#F1F3F4,fontcolor:#202124 style I fill:#F1F3F4,fontcolor:#202124 style J fill:#F1F3F4,fontcolor:#202124
end .dot
Caption: Metabolic liabilities of the bromo-methoxypyridine scaffold.
Strategic Bioisosteric Replacements for the Methoxy Group
The primary objective when replacing a methoxy group is to enhance metabolic stability without sacrificing binding affinity. This often involves substituting it with groups that are less prone to enzymatic cleavage.
| Bioisostere | Key Properties & Rationale | Experimental Considerations |
| -F (Fluoro) | Blocks metabolic oxidation.[8] Similar in size to hydrogen, but highly electronegative, which can alter electronic properties and pKa.[9] | Can significantly increase lipophilicity.[8] The impact on binding affinity must be carefully evaluated. |
| -CHF2 (Difluoromethyl) | More metabolically robust than -OCH3. Can act as a hydrogen bond donor and mimic some of the electronic properties of a hydroxyl group. | Synthesis can be more complex than simple fluorination. Offers a balance between the properties of -CH3 and -CF3. |
| -OCF3 (Trifluoromethoxy) | Significantly more stable to metabolism than -OCH3.[10] Highly lipophilic and electron-withdrawing. | Can drastically alter the electronic nature of the pyridine ring, which may negatively impact binding. |
| -CH3 (Methyl) | Removes the ether linkage, thus preventing O-demethylation. Can fill the same pocket as the methoxy group. | May introduce a new site for metabolic oxidation (benzylic hydroxylation). |
| -NH2 (Amino) | Can act as both a hydrogen bond donor and acceptor, potentially mimicking the hydrogen bond accepting capability of the methoxy oxygen.[11] | Introduces a basic center, which will significantly alter the molecule's pKa and physicochemical properties. |
Strategic Bioisosteric Replacements for the Bromo Group
Replacements for the bromo group are chosen to modulate lipophilicity, size, and electronic character, or to introduce new vectors for chemical modification.
| Bioisostere | Key Properties & Rationale | Experimental Considerations |
| -Cl (Chloro) | Smaller and less lipophilic than bromo. Can often maintain similar binding interactions. | May alter the electronic properties of the pyridine ring differently than bromo. |
| -CF3 (Trifluoromethyl) | Similar in size to a bromo group but is a strong electron-withdrawing group. Can improve metabolic stability and membrane permeability. | Can significantly lower the pKa of the pyridine nitrogen, affecting its basicity and potential ionic interactions. |
| -CN (Cyano) | A strong electron-withdrawing group that is smaller than bromo. Can act as a hydrogen bond acceptor. | Can be susceptible to metabolism (hydrolysis to a carboxylic acid). Its linear geometry differs from the spherical nature of halogens. |
| Cyclopropyl | A conformationally restricted, non-polar group that can mimic the steric bulk of the bromo group. Often improves metabolic stability and reduces off-target effects. | Synthesis often requires specific precursors and coupling conditions. |
| Methyl | Reduces lipophilicity compared to bromo. Can probe for specific hydrophobic interactions in the binding pocket. | Can be a site for metabolic oxidation. |
Experimental Validation: A Protocol for Assessing Metabolic Stability
A crucial step in validating bioisosteric replacements is to assess their impact on metabolic stability. The in vitro liver microsomal stability assay is a standard method for this purpose.
.dot graph TD; subgraph "Preparation" A[Prepare Compound Stock Solution] --> B[Prepare Liver Microsomes]; B --> C[Prepare NADPH Regenerating System]; end subgraph "Incubation" D[Combine Compound, Microsomes, and Buffer] --> E{Pre-incubate at 37°C}; E --> F[Initiate Reaction with NADPH]; end subgraph "Time-Point Sampling & Quenching" F --> G["Sample at t=0, 5, 15, 30, 60 min"]; G --> H[Quench with Acetonitrile containing Internal Standard]; end subgraph "Analysis" H --> I[Centrifuge to Pellet Protein]; I --> J[Analyze Supernatant by LC-MS/MS]; J --> K[Quantify Parent Compound Remaining]; end subgraph "Data Interpretation" K --> L[Plot % Remaining vs. Time]; L --> M[Calculate Half-life (t1/2) and Intrinsic Clearance]; end style A fill:#F1F3F4,fontcolor:#202124 style B fill:#F1F3F4,fontcolor:#202124 style C fill:#F1F3F4,fontcolor:#202124 style D fill:#F1F3F4,fontcolor:#202124 style F fill:#4285F4,fontcolor:#FFFFFF style H fill:#EA4335,fontcolor:#FFFFFF style J fill:#34A853,fontcolor:#FFFFFF style M fill:#FBBC05,fontcolor:#202124
end .dot
Caption: Workflow for in vitro liver microsomal stability assay.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Human Liver Microsomes (HLM): Thaw a vial of pooled HLM on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion and Future Outlook
The strategic application of bioisosterism is a powerful tool for overcoming the inherent liabilities of the bromo-methoxypyridine scaffold. By systematically replacing the methoxy and bromo groups with more robust bioisosteres, researchers can significantly improve the pharmacokinetic properties and overall developability of their drug candidates. The selection of appropriate replacements should be guided by a deep understanding of the structure-activity relationship and supported by rigorous experimental validation, such as the in vitro metabolic stability assay described. As our understanding of drug metabolism and the tools for predictive modeling continue to evolve, the rational design of bioisosteric replacements will remain a critical strategy in the quest for safer and more effective medicines.
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- McNulty, J., et al. (2013). Investigation of aryl halides as ketone bioisosteres: refinement of potent and selective inhibitors of human cytochrome P450 19A1 (aromatase). Bioorganic & Medicinal Chemistry Letters, 23(22), 6060-3.
- The effects on lipophilicity of replacing oxygenated functionality with their fluorin
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Confirming Target Engagement of 5-Bromo-4-methoxypyridin-3-amine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern oncology, the development of targeted therapies remains a cornerstone of precision medicine. Among the myriad of scaffolds explored, 5-Bromo-4-methoxypyridin-3-amine and its derivatives have emerged as a promising class of kinase inhibitors. Recent studies have elucidated their potential as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two central nodes in a signaling pathway frequently dysregulated in cancer.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on robust methodologies to confirm the target engagement of these novel derivatives, comparing them with established PI3K/mTOR inhibitors.
The Critical Role of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a pivotal intracellular pathway that governs a spectrum of fundamental cellular processes, including proliferation, growth, survival, and metabolism.[2][3] Its aberrant activation is a common hallmark of various human cancers, making it a prime target for therapeutic intervention.[4][5] Growth factor binding to receptor tyrosine kinases (RTKs) initiates the activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] This secondary messenger recruits and activates AKT, a serine/threonine kinase, which then modulates a plethora of downstream effectors, including the mTOR complex 1 (mTORC1).[1][6] Given the complexity and feedback loops within this network, demonstrating direct and specific engagement of a therapeutic agent with its intended target is paramount for advancing a drug candidate.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Methodologies for Confirming Target Engagement
A multi-faceted approach is essential to unequivocally confirm that a this compound derivative directly binds to and inhibits PI3K and/or mTOR within a cellular context. This section details several state-of-the-art techniques, outlining their principles, protocols, and comparative advantages.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is a powerful biophysical method that assesses target engagement in a native cellular environment.[7][8] The principle is based on the ligand-induced thermal stabilization of a target protein.[9] When a compound binds to its target, the resulting complex is more resistant to thermal denaturation.[9][10]
Workflow:
-
Treatment: Treat intact cells with the this compound derivative or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[10]
-
Detection: Quantify the amount of soluble target protein (PI3K, mTOR) remaining at each temperature using methods like Western blotting or mass spectrometry.[7]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol for Western Blot-based CETSA for PI3K/mTOR:
-
Cell Culture: Plate a suitable cancer cell line (e.g., MCF-7 or HCT-116, where the PI3K pathway is often active) and grow to 70-80% confluency.[1]
-
Compound Treatment: Treat cells with varying concentrations of the this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes at different temperatures (e.g., 40-60°C).
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe with specific antibodies against PI3K and mTOR.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that quantifies compound binding to a target protein.[11] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[11] Competitive displacement of the tracer by a test compound leads to a dose-dependent decrease in the BRET signal.[12]
Workflow:
-
Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-PI3K or NanoLuc®-mTOR fusion protein.
-
Assay Setup: Seed the transfected cells into a multi-well plate.
-
Treatment: Add the NanoBRET™ tracer and varying concentrations of the this compound derivative.
-
Signal Detection: Add the NanoLuc® substrate and measure the donor and acceptor emissions to calculate the BRET ratio.
Protocol for PI3K NanoBRET™ Assay:
-
Transfection: In a suitable cell line like HEK293, transiently transfect the NanoLuc-PIK3CA Fusion Vector.[13]
-
Cell Seeding: After 24 hours, seed the transfected cells into 384-well plates.[13]
-
Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ tracer (e.g., Tracer K-3) and then add a serial dilution of the test compound.[13] Incubate for 1 hour.[13]
-
Measurement: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of measuring dual-filtered luminescence (e.g., 450 nm for donor and >600 nm for acceptor).
-
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.
Kinobeads (Multiplexed Inhibitor Beads) Competition Binding Assay
Principle: The Kinobeads technology is a chemical proteomics approach used to profile the selectivity of kinase inhibitors against a large panel of endogenous kinases.[14][15] It utilizes beads coated with a mixture of broad-spectrum kinase inhibitors to capture kinases from a cell lysate.[16] In a competition format, pre-incubation of the lysate with a free inhibitor (the test compound) will prevent the corresponding target kinases from binding to the beads. The bound kinases are then identified and quantified by mass spectrometry.[16]
Workflow:
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line.
-
Competition: Incubate the lysate with different concentrations of the this compound derivative.
-
Kinase Enrichment: Add the Kinobeads to pull down the unbound kinases.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by quantitative mass spectrometry to identify and quantify the kinases.
-
Data Analysis: Determine the dose-response curves for the displacement of each kinase to generate a selectivity profile.
Protocol for Kinobeads Assay:
-
Cell Lysis: Lyse cultured cancer cells under non-denaturing conditions to preserve native kinase structures.
-
Compound Incubation: Equilibrate the cell lysate with a serial dilution of the test compound or vehicle control.
-
Kinobeads Incubation: Add the Kinobeads slurry to the treated lysates and incubate to allow for kinase binding.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides using high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software to identify and quantify the proteins. The reduction in binding in the presence of the compound is used to calculate the apparent dissociation constants (Kdapp).
Comparative Analysis of Methodologies
| Feature | CETSA® | NanoBRET™ | Kinobeads |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Competition binding to immobilized inhibitors |
| Environment | Intact cells or lysate | Live cells | Cell lysate |
| Target | Single, pre-defined target | Single, pre-defined target (genetically tagged) | Broad kinome profile (unbiased) |
| Throughput | Moderate to High | High | Low to Moderate |
| Key Advantage | Label-free, works with endogenous proteins | Real-time, quantitative live-cell data | Broad selectivity profiling |
| Key Limitation | Requires specific antibodies or MS | Requires genetic modification of the target | In vitro (lysate), may not fully reflect cellular context |
Downstream Pathway Analysis: Western Blot for p-AKT
Confirming direct target engagement should be complemented by demonstrating the intended downstream pharmacological effect. For a PI3K/mTOR inhibitor, a key downstream event is the reduction in the phosphorylation of AKT at serine 473 (p-AKT Ser473).[17]
Protocol for p-AKT Western Blot:
-
Cell Treatment: Treat cancer cells with increasing concentrations of the this compound derivative for a defined period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with a primary antibody specific for p-AKT (Ser473).[18]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[18] Visualize the bands using a chemiluminescence detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading and to quantify the relative change in phosphorylation.
Comparison with Alternative PI3K/mTOR Inhibitors
The performance of novel this compound derivatives should be benchmarked against established PI3K/mTOR inhibitors. This provides crucial context for their potency and selectivity.
| Compound Class | Example Compound(s) | Target Specificity | Development Stage |
| This compound Derivative | Experimental | PI3K/mTOR dual inhibitor (putative) | Preclinical |
| Pyridopyrimidinone Scaffold | Voxtalisib | PI3K/mTOR dual inhibitor[19] | Clinical Trials |
| Imidazoquinoline Scaffold | Gedatolisib (PKI-587) | PI3K/mTOR dual inhibitor[20] | Clinical Trials[20] |
| Thienopyrimidine Scaffold | BKM120 (Buparlisib) | Pan-PI3K inhibitor | Clinical Trials[21] |
| Rapamycin Analogs ("Rapalogs") | Everolimus, Temsirolimus | Allosteric mTORC1 inhibitor[22][23] | FDA Approved[5][22] |
By employing the suite of assays described in this guide, researchers can build a comprehensive data package to robustly validate the target engagement of novel this compound derivatives. This rigorous, multi-pronged approach is essential for establishing a clear mechanism of action and making informed decisions in the drug discovery and development pipeline.
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]
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Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. [Link]
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PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]
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A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate. [Link]
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PIK3CA NanoBRET Kinase Assay. Reaction Biology. [Link]
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Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. [Link]
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Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
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Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? PubMed Central. [Link]
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Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. PubMed. [Link]
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mTOR Inhibition Beyond Rapalogs. Oncohema Key. [Link]
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Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research. [Link]
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Approved FDA PI3K inhibitors and PI3K/mTOR dual inhibitors in phase III clinical trials. ResearchGate. [Link]
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Possible new options for the inhibition of mTOR in hematological... ResearchGate. [Link]
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Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. ACS Publications. [Link]
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CETSA. Pelago Bioscience. [Link]
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Recent advances in methods to assess the activity of the kinome. PubMed Central. [Link]
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Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]
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Current Advances in CETSA. Frontiers in Pharmacology. [Link]
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Strategic advancements in targeting the PI3K/AKT/mTOR pathway for Breast cancer therapy. Biochemical Pharmacology. [Link]
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A Senior Application Scientist's Guide to the Reproducibility and Performance of 5-Bromo-4-methoxypyridin-3-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of building blocks for the synthesis of complex molecular architectures is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a drug discovery program. Substituted pyridines are a cornerstone of many FDA-approved drugs, and the strategic functionalization of this privileged scaffold is paramount. This guide provides an in-depth technical comparison of 5-Bromo-4-methoxypyridin-3-amine and its key isomers, offering insights into their relative performance in crucial cross-coupling reactions. By understanding the subtle interplay of electronic and steric effects, researchers can make more informed decisions to enhance the reproducibility and success of their synthetic endeavors.
The Strategic Importance of Substituted Bromopyridines
Brominated pyridinamines are versatile intermediates, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental to the construction of C-C and C-N bonds, respectively, which form the backbone of a vast number of kinase inhibitors and other therapeutic agents. The position of the bromine atom and the electronic nature of other substituents on the pyridine ring dictate the reactivity of the C-Br bond and can influence catalyst efficiency and reaction yields.
This guide will focus on a comparative analysis of three commercially available and structurally related aminobromopyridine building blocks:
-
This compound (1)
-
3-Amino-5-bromopyridine (2)
-
5-Amino-2-bromopyridine (3)
We will delve into the theoretical underpinnings of their reactivity and support this with available experimental data to provide a practical framework for their application.
Understanding the Electronic and Steric Landscape
The reactivity of a bromopyridine in cross-coupling reactions is governed by the electron density at the carbon atom of the C-Br bond and the steric hindrance around the reaction center.
-
Electronic Effects: The pyridine ring is inherently electron-deficient. Electron-donating groups (EDGs) like amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density on the ring, which can deactivate the C-Br bond towards oxidative addition to the palladium catalyst (often the rate-determining step). Conversely, the position of these groups relative to the bromine can have a nuanced effect. An EDG para to the bromine can increase the electron density at that carbon, making oxidative addition more challenging.[1][2]
-
Steric Effects: Bulky groups adjacent to the bromine atom can hinder the approach of the palladium catalyst, slowing down the reaction rate. The size and conformation of the catalyst's ligands also play a crucial role in overcoming steric challenges.[3][4]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of our three aminobromopyridines in this reaction is expected to differ based on the electronic and steric factors discussed above.
Table 1: Predicted Reactivity and Supporting Data for Suzuki-Miyaura Coupling
| Compound | Predicted Reactivity | Rationale | Supporting Experimental Data (Analogous Systems) |
| This compound (1) | Good | The methoxy group at the 4-position is an EDG, which may slightly decrease reactivity compared to an unsubstituted analog. However, the amino group at the 3-position has a less direct electronic influence on the C5-Br bond. Steric hindrance is minimal. | Data for 5-bromo-2-methylpyridin-3-amine shows yields of 78-88% with various arylboronic acids.[5] |
| 3-Amino-5-bromopyridine (2) | Good to Excellent | The amino group at the 3-position has a moderate activating effect on the C5-Br bond through resonance. Steric hindrance is low. This isomer is expected to be highly reactive. | Protocols for the Suzuki-Miyaura coupling of 3-Amino-5-bromopyridine are well-established, indicating its utility.[6] |
| 5-Amino-2-bromopyridine (3) | Moderate to Good | The amino group at the 5-position is para to the C2-Br bond, leading to a significant increase in electron density at the reaction center, which can hinder oxidative addition. | The amino group's ability to chelate with the palladium catalyst can sometimes inhibit the reaction, necessitating careful ligand selection.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling of Aminobromopyridines
This generalized protocol can serve as a starting point for the Suzuki-Miyaura coupling of this compound and its isomers. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
dot
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many biologically active molecules. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base, as well as the electronic and steric properties of the aryl halide.[8]
Table 2: Predicted Reactivity and Considerations for Buchwald-Hartwig Amination
| Compound | Predicted Reactivity | Rationale | Key Considerations |
| This compound (1) | Good | The electronic properties are favorable, and steric hindrance is low. The primary amino group can act as a coordinating ligand to the palladium, potentially influencing the catalytic cycle. | The choice of a bulky, electron-rich phosphine ligand is often beneficial to promote reductive elimination. |
| 3-Amino-5-bromopyridine (2) | Good to Excellent | Similar to its performance in Suzuki coupling, this isomer is expected to be highly reactive due to favorable electronics and low steric hindrance. | Standard Buchwald-Hartwig conditions are likely to be effective.[9] |
| 5-Amino-2-bromopyridine (3) | Moderate | The para amino group increases electron density at the C2 position, potentially slowing oxidative addition. The proximity of the amino group to the reaction site could also lead to catalyst inhibition. | More forcing conditions or specialized catalyst systems may be required to achieve high yields.[10] |
Experimental Protocol: Buchwald-Hartwig Amination of Aminobromopyridines
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound and its isomers. Optimization is often required for different amine coupling partners.
dot
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Synthesis, Availability, and Cost Considerations
The accessibility and cost of starting materials are crucial factors in the decision-making process for any synthetic campaign.
-
This compound (1): This compound is commercially available from several suppliers. Its synthesis is not widely reported in the literature, suggesting it may be a more specialized reagent.
-
3-Amino-5-bromopyridine (2): This is a widely available and relatively inexpensive building block. Its synthesis from 3,5-dibromopyridine via amination has been reported, often utilizing microwave irradiation to improve yields and reduce reaction times.[11][12][13][14]
-
5-Amino-2-bromopyridine (3): This isomer is also readily available commercially. Its synthesis typically involves the bromination of 2-aminopyridine.[15][16][17][18][19]
Table 3: Commercial Availability and Relative Cost
| Compound | CAS Number | Representative Suppliers | Relative Cost |
| This compound (1) | 31872-78-3 | Major chemical suppliers | Moderate to High |
| 3-Amino-5-bromopyridine (2) | 13535-01-8 | Widely available | Low |
| 5-Amino-2-bromopyridine (3) | 13534-97-9 | Widely available | Low |
Application in Kinase Inhibitor Synthesis
Substituted aminopyridines are key pharmacophores in a multitude of kinase inhibitors. The 2-aminopyridine motif, in particular, is known to interact with the hinge region of the ATP binding site of many kinases. The choice of substitution pattern on the pyridine ring can significantly impact binding affinity, selectivity, and pharmacokinetic properties.[20][21]
dot
Caption: General synthetic route to kinase inhibitors and their mechanism of action.
Conclusion and Recommendations
The reproducibility of experiments utilizing this compound and its isomers is intrinsically linked to a thorough understanding of their relative reactivities.
-
For general-purpose synthesis and initial library generation , 3-Amino-5-bromopyridine (2) often represents the most cost-effective and reactive choice for both Suzuki-Miyaura and Buchwald-Hartwig couplings due to its favorable electronic profile and low steric hindrance.
-
This compound (1) serves as a valuable building block when the specific substitution pattern is required for targeted biological activity. Its reactivity is generally good, though potentially slightly attenuated compared to isomer 2 due to the additional electron-donating methoxy group.
-
5-Amino-2-bromopyridine (3) may present more synthetic challenges due to the deactivating effect of the para-amino group. Its use may necessitate more rigorous optimization of reaction conditions, including the screening of specialized catalysts and ligands.
Ultimately, the choice of building block should be guided by a combination of factors including the desired final structure, the specific cross-coupling reaction being employed, and economic considerations. By leveraging the principles outlined in this guide, researchers can enhance the predictability and success of their synthetic routes, accelerating the discovery of novel therapeutics.
References
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PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007 Apr 27;72(9):3606-7. [Link]
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Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Trans. 2020 Feb 5;49(5):1485-1493. [Link]
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National Center for Biotechnology Information. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorg Chem. 2018 Aug 6; 57(15): 9013–9022. [Link]
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ResearchGate. A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Accessed January 7, 2026. [Link]
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The Japan Institute of Heterocyclic Chemistry. A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
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ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines... Accessed January 7, 2026. [Link]
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Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Accessed January 7, 2026. [Link]
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PubMed. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. Eur J Med Chem. 2023 Mar 15:250:115220. [Link]
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Royal Society of Chemistry. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. J. Chem. Soc., Perkin Trans. 2, 1974, 1785-1788. [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017 Jan 27;22(2):190. [Link]
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National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein J Org Chem. 2018; 14: 2470–2476. [Link]
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Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Accessed January 7, 2026. [Link]
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American Chemical Society. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Med. Chem. Lett. 2019, 10, 8, 1224–1229. [Link]
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PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. 2013 Feb 11;19(7):2261-5. [Link]
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Sourcing 3-Amino-5-bromopyridine: A Buyer's Guide for Purity and Price. Accessed January 7, 2026. [Link]
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National Center for Biotechnology Information. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Sci Rep. 2017; 7: 40913. [Link]
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ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Accessed January 7, 2026. [Link]
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National Center for Biotechnology Information. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules. 2023 Nov 27;28(23):7830. [Link]
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Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Org. Chem. Front., 2014,1, 546-550. [Link]
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Wikipedia. Buchwald–Hartwig amination. Accessed January 7, 2026. [Link]
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ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Accessed January 7, 2026. [Link]
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Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Accessed January 7, 2026. [Link]
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ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Accessed January 7, 2026. [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Accessed January 7, 2026. [Link]
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Safety Operating Guide
Proper Disposal of 5-Bromo-4-methoxypyridin-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-4-methoxypyridin-3-amine (CAS No. 31872-78-3). The procedures outlined herein are designed to be a self-validating system, ensuring that each step mitigates risk and adheres to established safety protocols.
This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your local EHS department to ensure full compliance with federal, state, and local regulations.
Hazard Identification and Risk Assessment
Based on this data, this compound must be handled as a hazardous substance with the following potential classifications:
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | [1][2] |
The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and toxicity.[3]
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure that involves handling this compound or its waste, the following minimum PPE is mandatory. The causality behind these choices is to create a complete barrier against the identified routes of exposure (inhalation, ingestion, skin/eye contact).
-
Eye Protection : Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices if contaminated.[2]
-
Skin and Body Protection : A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[2]
-
Respiratory Protection : All handling of this compound, including waste consolidation, should occur within a certified chemical fume hood to mitigate the risk of inhaling dust or fumes.[1][2]
Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Alert personnel in the immediate area and ensure the spill is contained within a well-ventilated space, preferably a chemical fume hood.[1]
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup : Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[2] Avoid any actions that could generate dust.[2]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.
Step 1: Waste Segregation
Proper segregation is a critical self-validating step to prevent dangerous chemical reactions in waste containers.
-
Designate a "Halogenated Organic Waste" container. This is crucial as mixing halogenated and non-halogenated waste streams complicates the disposal process and can be a regulatory violation.[4]
-
Collect all waste materials containing this compound in this dedicated container. This includes:
-
Unused or expired solid compound.
-
Grossly contaminated lab supplies (e.g., weighing papers, pipette tips, gloves).
-
Residues from reaction flasks.
-
Contaminated absorbent materials from spills.
-
Step 2: Container Selection and Labeling
-
Container : Use a chemically compatible, sealable container (e.g., high-density polyethylene - HDPE) that is in good condition with a secure, vapor-tight lid.
-
Labeling : The container must be labeled clearly at the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The name and contact information of the principal investigator or laboratory.
-
Step 3: Waste Accumulation and Storage
-
Location : Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.
-
Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Segregation : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and acids.
Step 4: Final Disposal
-
Professional Disposal : The final disposal of this compound must be handled by your institution's EHS department or a licensed hazardous waste disposal company.[1]
-
Methodology : The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[3]
-
Documentation : Maintain meticulous records of the waste generated, including quantities and accumulation start dates, as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- Angene Chemical. (2025, May 29). Safety Data Sheet: 2-Bromo-5-methoxypyridin-3-amine.
- CymitQuimica. (2023, July 7). Safety Data Sheet: 5-Bromo-4-methoxypyridin-2-amine.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
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U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes. Retrieved from [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Personal protective equipment for handling 5-Bromo-4-methoxypyridin-3-amine
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of 5-Bromo-4-methoxypyridin-3-amine, a research chemical for which specific hazard data is limited. The following recommendations are grounded in an expert assessment of structurally similar compounds and established laboratory safety principles to ensure robust protection for all personnel.
Prudent Practice Advisory: The formal hazard profile for this compound has not been fully established. Therefore, this compound must be treated as hazardous. The guidance herein is extrapolated from safety data for analogous compounds, including 5-Bromo-4-methoxypyridin-2-amine and 2-Bromo-5-methoxypyridin-3-amine.[1][2] It is a core principle of laboratory safety to treat all substances of unknown toxicity as potentially hazardous.[3][4]
Anticipated Hazard Profile
Based on an analysis of related chemical structures, this compound should be presumed to possess the following hazardous properties:
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1][5][6]
-
Skin Irritation (Category 2): Expected to cause skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (Category 2A): Likely to cause significant eye irritation.[1][5][6]
-
Respiratory Tract Irritation (Category 3): May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2][5]
These potential hazards form the basis for the stringent engineering controls and personal protective equipment (PPE) requirements outlined below.
Engineering Controls: Your Primary Barrier
Before any personal protective equipment is considered, engineering controls must be in place. These are the most critical safety measures for minimizing exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a properly functioning and certified chemical fume hood.[7][8] This is non-negotiable. The fume hood protects you from inhaling harmful dust or vapors.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood is for active work, not storage.[7]
-
Safety Equipment Accessibility: Maintain clear and immediate access to an emergency eyewash station and a safety shower.[8] Know the location of fire extinguishers and spill kits.[9]
Personal Protective Equipment (PPE): A Mandate for Safe Handling
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. The appropriate selection and use of PPE is a critical last line of defense.[10]
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye & Face | Chemical safety goggles with side shields (ANSI Z87.1 certified). A face shield should be worn over goggles during procedures with a high splash potential. | Protects eyes from splashes and airborne particles.[3][4] Standard eyeglasses are insufficient. |
| Hand | Nitrile gloves (minimum thickness of 4-5 mil). | Provides a suitable barrier against incidental contact with pyridine derivatives.[7][11] Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after use.[12] |
| Body | Fully-fastened laboratory coat with long sleeves. | Protects skin and personal clothing from contamination.[3][10] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Perforated shoes, sandals, or cloth sneakers are not permitted in the laboratory.[3][7] |
| Respiratory | Use is conditional. An N95 dust mask may be considered inside a fume hood for weighing operations to prevent inhalation of fine powders. For spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter may be required. | Respirator use must be part of a formal institutional program, including medical clearance and fit-testing.[8] Engineering controls (fume hood) are the preferred method for exposure prevention.[4] |
Step-by-Step Operational Protocol
Adherence to a strict, methodical workflow is essential for minimizing risk during routine handling.
-
Preparation: Before handling the chemical, ensure the fume hood is operational and uncluttered.[9] Don all required PPE as specified in the table above.
-
Weighing the Compound:
-
Conduct all weighing operations on a draft shield or within the fume hood to contain any airborne powder.
-
Use clean spatulas and weighing paper/boats to avoid cross-contamination.[9]
-
Close the primary container immediately after dispensing the required amount.
-
-
Transfer and Dissolution:
-
When adding the solid to a solvent, do so slowly and carefully to avoid splashing.
-
Keep the sash of the fume hood at the lowest practical height.
-
-
Post-Handling:
Spill Management and Waste Disposal
Preparedness is key to managing accidents safely and effectively.[3][9]
Spill Response Workflow
In the event of a spill, follow a structured response plan. All laboratories should have a chemical spill kit readily available with appropriate absorbent materials.[9][11]
Caption: Workflow for handling a chemical spill.
Chemical Waste Disposal
Improper disposal is a serious compliance and safety violation.[11]
-
Segregation: Do not pour any waste containing this compound down the drain.[11] Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[7][8]
-
Labeling: The waste container must be labeled with the full chemical name ("this compound") and any solvents used.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong acids or oxidizers.[8][10]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department in accordance with all local and national regulations.[11]
By integrating these expert-validated protocols into your daily operations, you establish a robust framework for safety and scientific integrity when working with this compound and other research chemicals of unknown hazard.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved from [Link]
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Chemical Safety in Labs: Handling and Storage. (2025, February 9). YOUTH Clean Tech. Retrieved from [Link]
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Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
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Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]
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Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]
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Safety Data Sheet: 2-Bromo-5-methoxypyridin-3-amine. (2025, May 29). Angene Chemical. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
